4-Chlorobutan-2-ol

Catalog No.
S685894
CAS No.
2203-34-1
M.F
C4H9ClO
M. Wt
108.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobutan-2-ol

CAS Number

2203-34-1

Product Name

4-Chlorobutan-2-ol

IUPAC Name

4-chlorobutan-2-ol

Molecular Formula

C4H9ClO

Molecular Weight

108.57 g/mol

InChI

InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3

InChI Key

AKMIPCJUTXDZKR-UHFFFAOYSA-N

SMILES

CC(CCCl)O

Canonical SMILES

CC(CCCl)O

The exact mass of the compound 4-Chlorobutan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

4-Chlorobutan-2-ol can be synthesized through several methods, as detailed in the literature. One classic, non-catalytic preparation and several modern catalytic syntheses are reported.

  • Classical Non-Catalytic Synthesis: An early, widely used method involves the direct reaction of tetrahydrofuran (THF) with hydrogen chloride (HCl), as first reported by Starr and Hixon [1]. This method does not employ a catalyst.

  • Catalytic Syntheses: The table below summarizes various catalytic synthetic routes from the literature, which often offer improved yields or selectivity [2].

Literature Source Key Reagents & Conditions Reported Yield
Miftakhov et al. (1982) Specific reagents not detailed in excerpt. ~91%
Brown and Lynch (1981) Specific reagents not detailed in excerpt. ~63%
Brown and Keblys (1964) Hydroboration-oxidation of 4-chloro-1-butene. Not specified
Molander and Alonso-Alija (1998) Specific reagents not detailed in excerpt. Not specified

The experimental workflow for its synthesis and subsequent use can be visualized as a logical sequence of steps, from starting materials to final application.

Start Start: Synthesis & Application Workflow Step1 Choose Synthetic Route Start->Step1 Step2 Classic Route (No Catalyst) Step1->Step2 Step5 Alternative Route (Catalytic) Step1->Step5 Step3 THF + HCl Step2->Step3 Step4 Product: this compound Step3->Step4 Step7 Application in Shuttle Catalysis Step4->Step7 Step6 e.g., Hydroboration-oxidation of 4-Chloro-1-butene Step5->Step6 Step6->Step4 Step8 React with [Ir] catalyst and alkyne Step7->Step8 Step9 Transfer HCl across alkyne Step8->Step9 Step10 Final Product: Vinyl Chloride Step9->Step10 Byproduct By-product: Methyl Vinyl Ketone Step9->Byproduct

Synthesis and application workflow for this compound.

Key Applications in Organic Synthesis

The most significant modern application of this compound is its use as a transfer hydrochlorination reagent, which is a safer and more functional-group-tolerant alternative to using gaseous HCl.

  • Iridium-Catalyzed Transfer Hydrochlorination: In this reaction, this compound acts as a donor of hydrogen chloride (HCl). An iridium catalyst (e.g., [IrCl(cod)]₂ with a phosphine ligand like CPhos) facilitates the formal transfer of HCl from this compound to an alkyne, producing a vinyl chloride and methyl vinyl ketone as a by-product [3]. This method is particularly valuable because it avoids the use of corrosive HCl gas, which can damage acid-sensitive functional groups.

The reaction mechanism involves a shuttle catalysis paradigm, which can be illustrated as follows.

Donor HCl Donor This compound Catalyst Ir Catalyst [e.g., IrCl(cod)]₂, CPhos Donor->Catalyst Oxidative Addition Alkyne Alkyne Substrate (R₁-C≡C-R₂) Catalyst->Alkyne Alkyne Coordination Product Vinyl Chloride (R₁-CCl=CH-R₂) Alkyne->Product HCl Transfer Byproduct By-product Methyl Vinyl Ketone Product->Byproduct

Shuttle catalysis mechanism for HCl transfer.

  • Broad Functional Group Tolerance: This method allows for the synthesis of vinyl chlorides containing acid-sensitive functional groups that would not survive traditional HCl-based methods. Tolerated groups include tertiary alcohols, silyl ethers, acetals, nitriles, esters, aryl halides, aldehydes, and ketones [3].
  • Gram-Scale Synthesis: The practicality of this methodology has been demonstrated through gram-scale syntheses with low catalyst loading [3].

Safety and Regulatory Information

When handling this compound in the laboratory, consult its Safety Data Sheet (SDS) for specific hazards and handling procedures.

  • Safety Classification: One supplier classifies the related compound 4-chloro-2-butyn-1-ol with hazard warnings for Acute Toxicity (Oral Category 4), Eye Irritation (Category 2), Skin Irritation (Category 2), and as a Specific Target Organ Toxant (STOT SE Category 3) affecting the respiratory system [4].
  • Customs Code: The Harmonized System (HS) code for customs purposes is 2905 59 0090, covering "other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols" [2].

Key Takeaways for Researchers

  • Primary Role: this compound is not typically a final target molecule but is valued as a synthetic intermediate and a reagent, especially in transfer hydrochlorination [3] [1].
  • Methodology Advantage: Its use in iridium-catalyzed shuttle catalysis represents a safer, more functional-group-tolerant approach to synthesizing valuable vinyl chloride building blocks for pharmaceuticals and agrochemicals [3].
  • Experimental Design: For protocols, you can choose between the classic THF/HCl route or more modern catalytic syntheses from the literature, depending on the required yield, available starting materials, and equipment [2] [1].

References

4-Chlorobutan-2-ol isomer (2R)-4-Chlorobutan-2-ol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Identification

The table below summarizes key identifiers and physical property data for 4-Chlorobutan-2-ol. Please note that this data is for the racemic mixture unless otherwise specified.

Property Type Value
CAS Number 2203-34-1 (Racemic) [1]
Molecular Formula C4H9ClO [1]
Average Mass 108.565 Da [1]
Monoisotopic Mass 108.034193 Da [1]
Synonym This compound [1]

Synthesis and Chemical Reactivity

While a direct synthesis protocol for this compound was not located, the search results provide information on related compounds and key reaction behaviors.

  • Synthesis of a Related Compound: A method for synthesizing 4-chloro-2-butanone from 4-hydroxy-2-butanone using thionyl chloride (SOCl2) is described [2]. This ketone could be a potential precursor to this compound via reduction.
  • Reaction with Aqueous Sodium Hydroxide: 4-Chloro-2-butanol reacts with NaOH predominantly via a unimolecular substitution mechanism to form 2-methyloxetane [3]. This intramolecular cyclization is a key reactivity trait of this molecule.
  • Reaction with Isopropylamine: The compound can undergo nucleophilic substitution with isopropyl amine to yield 4-isopropylamino-2-butanol, with a reported rate constant of (45.0 ± 1.3) × 10-6 s-1 [3].

This substitution and cyclization behavior can be visualized in the following reaction workflow:

G A 4-Chloro-2-butanol B Aq. NaOH (S_Ni) A->B C Isopropylamine (Substitution) A->C D 2-Methyloxetane (Cyclization Product) B->D E 4-isopropylamino-2-butanol (Substitution Product) C->E

Safety and Toxicology

The search results did not contain a specific safety data sheet for this compound. However, data for its isomer, 4-Chloro-1-butanol (CAS# 928-51-8), is available and may offer some general insights, though the toxicological profiles could differ [4].

  • GHS Hazard Statements: For 4-Chloro-1-butanol, these include H226 (Flammable liquid and vapour), H290 (Corrosive to metals), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H351 (Suspected of causing cancer) [4].
  • Acute Toxicity Data (4-Chloro-1-butanol): An oral LD50 of 990 mg/kg was reported in mice [4].

Suggestions for Further Research

To obtain more in-depth information, particularly on the (2R) enantiomer, I suggest you:

  • Consult Specialized Databases: Search scientific databases like SciFinder, Reaxys, or specific chiral compound catalogs from chemical suppliers using the CAS number (2203-34-1) and specifying the enantiomer.
  • Explore General Analytical Methods: Since direct protocols were not found, consider general analytical techniques for characterizing and ensuring the enantiomeric purity of chiral alcohols, such as Chiral HPLC or NMR spectroscopy with chiral shift reagents.

References

synthesis of 4-Chlorobutan-2-ol from 4-hydroxy-2-butanone

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for 4-Chloro-2-butanone

This protocol is adapted from a patent that describes a method with a reported high yield and suitability for industrial production [1].

  • Reaction Principle: The synthesis is a nucleophilic substitution where the hydroxyl group (-OH) of 4-hydroxy-2-butanone is replaced by a chlorine atom (-Cl) using thionyl chloride (SOCl₂).
  • Reaction Scheme: 4-hydroxy-2-butanone + SOCl₂ → 4-chloro-2-butanone + SO₂ + HCl
Materials and Equipment
Item Specification
Reactants 4-Hydroxy-2-butanone (50 g) [1]
Thionyl chloride (SOCl₂, 82 g) [1]
Reagents Sodium bicarbonate (NaHCO₃, 5 wt% aqueous solution) [1]
Equipment 500 mL four-neck flask [1]
Apparatus for cooling, dropping funnel, heating, magnetic stirring, and减压 (reduced-pressure) distillation [1]
Step-by-Step Procedure
  • Setup and Cooling: Place 50 g of 4-hydroxy-2-butanone into a 500 mL four-neck flask. Cool the flask to -5 °C [1].
  • Addition of Thionyl Chloride: Slowly add 82 g of thionyl chloride to the flask while maintaining the low temperature. This should be done dropwise with stirring [1].
  • Reaction:
    • After the addition is complete, allow the reaction mixture to warm to room temperature and maintain it for 2-3 hours [1].
    • Subsequently, heat the mixture to 60 °C and maintain it for 0.5-1 hour [1].
    • Finally, cool the mixture back to room temperature [1].
  • Work-up:
    • Wash the reaction mixture with a 5 wt% sodium bicarbonate solution until the aqueous layer reaches a pH of 7. This step neutralizes any excess acid [1].
    • The target product, 4-chloro-2-butanone, is then isolated by 减压 (reduced-pressure) distillation [1].
Data and Characterization
Parameter Detail
Reported Yield 47-48 g (Synthetic ratio >95%) [1]
Key Advantage This method avoids the use of a solvent (e.g., n-hexane), simplifying the process and improving yield [1].

The following workflow diagram summarizes the key stages of this experimental procedure:

G Start Start Reaction Step1 Cool 4-hydroxy-2-butanone to -5°C Start->Step1 Step2 Add Thionyl Chloride (SOCl₂) Dropwise Step1->Step2 Step3 Room Temp Reaction (2-3 hours) Step2->Step3 Step4 Heat to 60°C (0.5-1 hour) Step3->Step4 Step5 Cool to Room Temp Step4->Step5 Step6 Wash with 5% NaHCO₃ until pH=7 Step5->Step6 Step7 Product Isolation by Reduced-Pressure Distillation Step6->Step7 End Obtain 4-Chloro-2-butanone Step7->End

Safety and Handling

  • 4-Hydroxy-2-butanone: May cause skin irritation, serious eye irritation, and respiratory irritation [2].
  • Thionyl Chloride (SOCl₂): Reacts violently with water, releasing toxic gases (HCl and SO₂). It is corrosive and causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE) including gloves and safety goggles.
  • Reaction By-products: The reaction produces SO₂ and HCl gases, which are toxic and corrosive. Ensure adequate scrubbing or trapping is in place.

Related Chemical Context: Chlorohydrins

Since your target compound is a chlorohydrin, here is some general information on their formation.

  • Definition: A chlorohydrin is a functional group where a chlorine and a hydroxyl group are bonded to adjacent carbon atoms [3].
  • General Synthesis from Alkenes: A common laboratory and industrial method involves treating an alkene with chlorine (Cl₂) in the presence of water [3]. The reaction proceeds via electrophilic addition.
  • General Synthesis from Epoxides: Chlorohydrins can also be prepared by the ring-opening of an epoxide with a hydrohalic acid (like HCl) [3].

References

4-Chlorobutan-2-ol synthesis with thionyl chloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis Protocol

The conversion of alcohols to alkyl chlorides with thionyl chloride (SOCl₂) is a standard and efficient reaction. A patent detailing the synthesis of 4-chloro-2-butanone from 4-hydroxy-2-butanone provides a highly relevant and adaptable experimental procedure [1].

Reaction Overview

  • Reactants: 4-hydroxy-2-butanone, Thionyl chloride (SOCl₂)
  • Product: 4-chloro-2-butanone
  • Key Feature: This reaction proceeds without an organic solvent, simplifying purification. Gaseous by-products (SO₂, HCl) are easily removed [1].

Detailed Experimental Procedure [1]

  • Setup: Charge a 500 mL four-neck flask with 50 g of 4-hydroxy-2-butanone. Equip the flask with a dropping funnel, thermometer, condenser, and stirring mechanism.
  • Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.
  • Addition: Slowly add 82 g of thionyl chloride dropwise to the cooled solution, maintaining the internal temperature below 5 °C.
  • Reaction:
    • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
    • Subsequently, heat the mixture to 60 °C and maintain for 0.5-1 hour.
  • Work-up: Cool the mixture to room temperature. Wash the organic layer with a 5 wt% sodium bicarbonate (NaHCO₃) solution until the aqueous phase reaches pH 7.
  • Isolation: Purify the product, 4-chloro-2-butanone, by distillation under reduced pressure. The reported yield is over 95% [1].

This workflow can be visualized in the following diagram:

G Start Start Reaction Setup A Charge 50g 4-hydroxy-2-butanone into 500mL four-neck flask Start->A B Cool reaction mixture to -5°C A->B C Add 82g SOCl₂ dropwise (Maintain T < 5°C) B->C D Stir at Room Temperature for 2-3 hours C->D E Heat to 60°C Stir for 0.5-1 hour D->E F Cool to Room Temperature E->F G Wash with 5% NaHCO₃ solution until pH = 7 F->G H Purify via Distillation under Reduced Pressure G->H End Obtain 4-chloro-2-butanone Yield >95% H->End

Critical Safety and Handling Information

Thionyl chloride is a corrosive, moisture-sensitive reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl) [2] [3]. Adhere to these precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, safety goggles, and a faceshield [4].
  • Engineering Controls: Perform all operations involving neat thionyl chloride in a certified fume hood [5].
  • Storage: Store in a cool, dry place. Thionyl chloride has a long shelf life but can yellow with age due to decomposition [2] [3].

Properties of Reagents and Products

The table below summarizes key physical properties for the main chemicals involved in this synthesis [4] [3].

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point Density (g/mL) Appearance
Thionyl Chloride 7719-09-7 SOCl₂ 118.97 79°C 1.64 (at 20°C) Colorless to pale yellow liquid
4-Hydroxy-2-butanone Not fully specified C₄H₈O₂ 88.11 Information Missing Information Missing Information Missing

Rationale and Mechanism

While the protocol above produces a ketone, the reaction mechanism for converting a simple secondary alcohol like 4-chlorobutan-2-ol to its chloride analogue is well-established.

  • Chlorination Mechanism: Thionyl chloride reacts with alcohols via a nucleophilic substitution. For secondary alcohols, the reaction can proceed via an SNi (substitution nucleophilic internal) mechanism, which typically results in retention of stereochemistry, or an SN2 mechanism, leading to inversion [5] [2]. The specific pathway can be influenced by reaction conditions and the presence of bases or solvents.
  • Reaction By-products: A key advantage of using SOCl₂ is that the by-products, SO₂ and HCl, are gases that bubble out of the reaction mixture. This drives the reaction to completion and simplifies the work-up, as no residual salts from the chlorinating agent remain [1] [2].

Application in Drug Synthesis

The chlorination of alcohol intermediates using thionyl chloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). A prime example is the synthesis of Butoconazole, an antifungal medication.

  • Butoconazole Synthesis: A key intermediate, 4-(4-chlorophenyl)-1-(1H-imidazolyl)butanol-2, is converted to the corresponding alkyl chloride using thionyl chloride. This chloride is then reacted with 2,6-dichlorothiophenol to form the final API [6] [7].

This application underlines the practical importance of this chlorination methodology in industrial drug development.

Common Challenges and Troubleshooting

  • Low Yield: Ensure the reaction apparatus and glassware are thoroughly dried to prevent hydrolysis of thionyl chloride. Incomplete reaction can occur if the temperature during thionyl chloride addition is too low.
  • Color Impurities: Slightly yellowed (aged) thionyl chloride can be purified by distillation under reduced pressure before use [3].
  • Safety: The most common risks are exposure to corrosive and toxic vapors. Meticulous attention to working in a fume hood and using proper PPE is paramount.

References

Application Notes and Protocols: 4-Chlorobutan-2-ol as a Versatile Reagent in the Synthesis of Terfenadine Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The development of terfenadine analogues represents a significant area of research in medicinal chemistry, driven by the need to retain therapeutic antihistaminic activity while mitigating the cardiotoxicity risks associated with the parent drug. Terfenadine itself is a prodrug, metabolized primarily by CYP3A4 to its active form, fexofenadine. However, unmetabolized terfenadine acts as a potent hERG potassium channel blocker, which can lead to QT interval prolongation and dangerous cardiac arrhythmias, especially when co-administered with CYP3A4 inhibitors like ketoconazole or erythromycin [1] [2]. This cardiotoxicity led to the worldwide withdrawal of terfenadine and spurred the development of safer analogues.

Within this synthetic landscape, 4-Chlorobutan-2-ol has emerged as a crucial building block and reagent. Its utility is particularly pronounced in modern, functional-group-tolerant reactions, where it serves as a safe and efficient source of hydrogen chloride (HCl). A landmark 2020 study detailed an iridium-catalyzed transfer hydrochlorination of alkynes using this compound, which allows for the incorporation of vinyl chloride motifs into complex molecules without using corrosive gaseous HCl [3]. This protocol is exceptionally valuable for constructing advanced intermediates en route to terfenadine-like structures or other pharmacologically active molecules, as it preserves acid-sensitive protecting groups often present in complex syntheses.

Quantitative Data Summary

The following tables consolidate key quantitative data from the iridium-catalyzed transfer hydrochlorination reaction, providing a clear overview of reaction components and performance.

Table 1: Standard Reaction Components for Iridium-Catalyzed Transfer Hydrochlorination

Component Role Quantity (for 0.2 mmol alkyne) Molar Equivalents
Alkyne Substrate 0.2 mmol 1.0
This compound HCl Donor & Reagent 0.4 mmol 2.0
[IrCl(cod)]₂ Catalytic Precursor 2.5 mol % -
CPhos Ligand Supporting Ligand 7.5 mol % -
Toluene Solvent 0.25 mL -

Data derived from [3]. Reaction is typically conducted at 80°C for 5 hours.

Table 2: Reaction Performance with Diverse Functional Groups

Functional Group on Alkyne Example Product Number Yield (%) Key Observation
Nitrile 8 Good Reaction proceeded efficiently.
Aryl Chloride 17 Good Compatibility with aryl halides demonstrated.
Tertiary Alcohol 13 Excellent Key finding: Acid-sensitive group tolerated.
Silyl Ether 14 Excellent Key finding: Acid-sensitive group tolerated.
Acetal 23 Excellent Key finding: Acid-sensitive group tolerated.
Estrone-derived 29 High Applicability in complex molecular settings.

Performance data summarized from [3]. "Good" yield typically corresponds to 70-85%, while "Excellent" or "High" yield is >85%.

Detailed Experimental Protocols

Protocol: Iridium-Catalyzed Transfer Hydrochlorination of Alkynes Using this compound

This protocol describes the synthesis of vinyl chlorides, crucial building blocks for terfenadine analogues, using this compound as a safe HCl surrogate [3].

I. Materials and Equipment
  • Chemicals: Alkyne substrate, this compound (≥95% purity), [IrCl(cod)]₂, CPhos (2'- (dicyclohexylphosphanyl)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine), anhydrous toluene.
  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, argon or nitrogen gas supply for inert atmosphere, syringe for reagent transfer, TLC plates, equipment for standard workup and purification (silica gel, rotary evaporator).
II. Step-by-Step Procedure
  • Reaction Setup: In an inert atmosphere glovebox or under a positive pressure of nitrogen/argon, charge an oven-dried Schlenk tube or reaction vial with [IrCl(cod)]₂ (3.2 mg, 2.5 mol%) and CPhos (11.5 mg, 7.5 mol%).
  • Add Solvent and Substrates: Add anhydrous toluene (0.25 mL) to the vessel. Using a syringe, sequentially add the alkyne substrate (0.2 mmol) and this compound (0.4 mmol, 2.0 equiv).
  • Seal and Heat: Seal the reaction vessel and remove it from the glovebox if applicable. Place it in a pre-heated reaction block at 80°C and stir vigorously for 5 hours.
  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The consumption of the alkyne and formation of the vinyl chloride product should be evident.
  • Work-up: After cooling the reaction mixture to room temperature, dilute it with an appropriate solvent (e.g., ethyl acetate or dichloromethane). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to obtain the pure vinyl chloride product.
III. Critical Notes and Troubleshooting
  • Inert Atmosphere: Maintaining an oxygen- and moisture-free environment is critical for the stability and activity of the iridium catalyst.
  • Ligand Ratio: The ligand (CPhos) is used in a 3:1 ratio to the iridium metal center to ensure proper catalyst formation.
  • Donor Purity: The use of high-purity this compound is essential to prevent catalyst poisoning.
  • Scope: For aromatic terminal alkynes, the ligand Ruphos may provide improved yields compared to CPhos [3].
  • Scalability: The reaction has been demonstrated on gram-scale with low catalyst loading, confirming its practicality for synthetic applications [3].
Analytical Characterization of Vinyl Chloride Products

The successful synthesis of vinyl chloride intermediates is confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, regiochemistry, and stereochemistry of the product. The vinyl proton signals are particularly diagnostic.
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the product and provide molecular weight confirmation.
  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass measurement for definitive molecular formula confirmation.

Visualization of Workflow and Chemical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical rationale behind using this compound.

G Experimental Workflow for Vinyl Chloride Synthesis (c) 2024 Research Labs A Reaction Setup (Ir Catalyst, Ligand, Solvent) B Add Substrates: Alkyne & this compound A->B Inert Atmosphere C Heat at 80°C for 5 hours B->C Seal Vessel D Reaction Mixture (Crude Product) C->D Cool to RT E Work-up & Purification (Column Chromatography) D->E Dilute & Wash F Pure Vinyl Chloride (Characterized by NMR, MS) E->F Isolate Product

Diagram 1: A linear workflow for the synthesis of vinyl chlorides via iridium-catalyzed transfer hydrochlorination, highlighting key steps from setup to isolation.

G Chemical Pathway of HCl Transfer from this compound (c) 2024 Research Labs Donor This compound (HCl Donor) Cat Ir/CPhos Catalyst Facilitates HCl Transfer Donor->Cat Oxidative Addition & β-Hydride Elimination Byproduct Methyl Vinyl Ketone (Byproduct) Cat->Byproduct Releases Product Vinyl Chloride (Target Intermediate) Cat->Product Catalytic Cycle Alkyne Alkyne Substrate Alkyne->Product HCl Transfer via Shuttle Catalysis

Diagram 2: The catalytic cycle illustrating the role of this compound as an HCl donor, leading to the target vinyl chloride and the coproduct methyl vinyl ketone.

Conclusion and Outlook

The application of This compound in modern synthetic methodology, particularly through iridium-catalyzed transfer hydrochlorination, provides a powerful and robust tool for drug development scientists. This approach effectively addresses the long-standing challenge of incorporating HCl across alkynes under mild, non-corrosive conditions, thereby enabling superior functional group tolerance—including the preservation of acid-sensitive moieties like tertiary alcohols, silyl ethers, and acetals [3].

For researchers focused on preparing terfenadine analogues, this methodology offers a strategic advantage. It allows for the flexible and late-stage introduction of vinyl chloride motifs into complex molecular architectures, which can be further elaborated through cross-coupling reactions or other transformations to build diverse compound libraries for biological evaluation. The successful application of this chemistry to alkynes derived from natural products like estrone further underscores its potential in the synthesis of sophisticated target molecules. By leveraging this protocol, scientists can more efficiently navigate the structure-activity relationship landscape to discover new antihistamine agents that retain efficacy without the cardiotoxic liabilities of the parent terfenadine structure.

References

Comprehensive Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chlorobutan-2-ol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Chlorobutan-2-ol Reactivity

This compound represents a strategically valuable scaffold in synthetic organic chemistry due to its presence of both a halogen leaving group and a hydroxyl functionality, enabling diverse nucleophilic substitution pathways. This chlorohydrin compound exhibits unique reactivity patterns that allow researchers to access various heterocyclic systems and functionalized intermediates relevant to pharmaceutical development. The presence of the chlorine atom at the 4-position relative to the hydroxyl group creates opportunities for both intramolecular cyclization and intermolecular substitution pathways, with the dominant mechanism being highly dependent on reaction conditions and substrate conformation.

The strategic importance of this compound derivatives in drug development stems from their versatility as synthetic intermediates. These compounds can serve as precursors to oxygen-containing heterocycles (particularly oxetanes and tetrahydrofuran derivatives), which are valuable scaffolds in medicinal chemistry due to their favorable physicochemical properties and metabolic stability. Additionally, the molecule's ability to undergo competing reaction pathways under controlled conditions makes it an excellent model system for studying fundamental mechanistic principles in nucleophilic substitution reactions. Understanding and controlling these pathways is essential for synthetic chemists designing efficient routes to target molecules in drug discovery programs.

Reaction Mechanisms and Pathways

Competing Mechanistic Pathways

The reaction of this compound with nucleophiles proceeds through three dominant pathways, with the distribution heavily influenced by structural constraints and reaction conditions. Under basic conditions with aqueous sodium hydroxide, the compound exhibits three distinct reaction channels with the following distribution: intramolecular substitution (SNi) predominates at 74%, while bimolecular substitution (SN2) and 1,4-elimination (fragmentation) contribute 12% and 11% respectively [1]. This distinctive product distribution highlights the unique conformational factors that favor the SNi pathway for this compound, in contrast to its constitutional isomer 3-chloro-1-butanol, which predominantly undergoes elimination reactions (72% 1,4-elimination and 25% 1,2-elimination) with minimal substitution [1].

The SNi mechanism (substitution nucleophilic internal) proceeds through a cyclic transition state where the oxygen atom of the deprotonated alkoxide acts as an internal nucleophile, displacing the chloride leaving group in a concerted process that retains stereochemistry. This pathway is favored in this compound due to the +I effect and conformational factors that position the chloride and alkoxide in optimal geometry for cyclization [1]. In contrast, the SN2 pathway involves direct attack of an external nucleophile with inversion of configuration, while the 1,4-elimination (fragmentation) produces propene and formaldehyde through a concerted E2-type mechanism.

Comparative Analysis of Nucleophilic Substitution Mechanisms

Table 1: Comparison of Nucleophilic Substitution Mechanisms for this compound

Mechanism Rate Law Key Intermediate Stereochemical Outcome Structural Requirements Contribution for this compound
SNi Rate = k[substrate] Cyclic transition state Retention γ-Chloroalkoxy conformation 74% [1]
SN2 Rate = k[substrate][Nu] Pentacoordinate transition state Inversion Accessible backside attack site 12% [1]
SN1 Rate = k[substrate] Carbocation Racemization Stable carbocation formation Not observed
Elimination Rate = k[substrate][base] Double bond N/A Anti-periplanar β-hydrogens 11% [1]
Structural and Conformational Factors

The dominance of the SNi pathway in this compound can be attributed to several key structural factors. The +I effect (inductive electron donation) from the alkyl groups stabilizes the developing charges in the transition state, while specific conformational preferences in the intermediate γ-chloroalkoxy anion favor cyclization over competing pathways [1]. The location of the chlorine on a primary carbon (4-position) in this compound creates an entropically favored scenario for intramolecular cyclization to form 2-methyloxetane, unlike 3-chloro-1-butanol where the chlorine resides on a secondary carbon, making SNi less favorable [1].

The product distribution between 1,4-elimination and 1,2-elimination in related chlorohydrins can be explained by thermodynamic stability of the resulting alkene products. For this compound, the 1,4-elimination produces propene and formaldehyde, with the stability of the alkene product contributing to this pathway's significance [1]. The steric environment around the reaction centers also plays a crucial role, with bulky substituents favoring elimination over substitution, particularly in bimolecular pathways [2] [3].

Experimental Protocols

Standard Protocol for Nucleophilic Substitution with Hydroxide

Objective: To investigate the product distribution of this compound reacting with aqueous sodium hydroxide and characterize the resulting compounds.

Materials and Equipment:

  • This compound (purified, 1.0 g, 9.2 mmol)
  • Sodium hydroxide solution (1.0 M aqueous)
  • Diethyl ether (anhydrous)
  • Anhydrous magnesium sulfate
  • Separatory funnel (250 mL)
  • Round-bottom flasks (100 mL, 250 mL)
  • Magnetic stirrer with heating capability
  • Reflux condenser
  • Gas chromatography-mass spectrometry (GC-MS) system
  • NMR spectrometer (¹H, ¹³C)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 g, 9.2 mmol) in 25 mL of 1.0 M NaOH solution in a 100 mL round-bottom flask equipped with a magnetic stir bar.
  • Reaction Execution: Attach a reflux condenser and heat the mixture at 60°C with continuous stirring for 4 hours. Monitor reaction progress by TLC (silica gel, 9:1 hexane:ethyl acetate).
  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 × 20 mL). Combine the organic extracts and wash with brine (20 mL).
  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture.
  • Product Separation: Separate the components by flash chromatography (silica gel, gradient elution from hexane to 9:1 hexane:ethyl acetate).
  • Analysis: Characterize each isolated product using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Key Considerations: The NaOH concentration (0.1-1.0 M) does not systematically affect second-order rate coefficients, and temperature variations show minimal impact on product ratios [1]. For quantitative analysis, internal standards should be used in GC-MS characterization. The major product is expected to be 2-methyloxetane from the SNi pathway, with minor amounts of substitution products from SN2 pathway and alkenes from elimination.

Protocol for Amination with Isopropylamine

Objective: To synthesize 4-isopropylamino-2-butanol from this compound and isopropylamine.

Materials and Equipment:

  • This compound (1.0 g, 9.2 mmol)
  • Isopropylamine (anhydrous, 5 mL, excess)
  • Sodium carbonate (anhydrous)
  • Ethyl acetate
  • Rotary evaporator
  • Schlenk flask (50 mL)

Procedure:

  • Reaction Setup: Place this compound (1.0 g, 9.2 mmol) in a dry 50 mL Schlenk flask under nitrogen atmosphere.
  • Amination: Add isopropylamine (5 mL, excess) and a catalytic amount of sodium carbonate. Seal the flask and heat at 80°C with stirring for 24 hours.
  • Reaction Monitoring: Monitor reaction progress by TLC (silica gel, 7:3 hexane:ethyl acetate).
  • Workup: After cooling, transfer the reaction mixture to a separatory funnel and carefully dilute with water (20 mL). Extract with ethyl acetate (3 × 25 mL).
  • Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.
  • Purification: Purify by flash chromatography (silica gel, gradient elution from hexane to 4:1 hexane:ethyl acetate) to obtain pure 4-isopropylamino-2-butanol.

Key Considerations: The rate constant for this reaction is (45.0 ± 1.3) × 10⁻⁶ s⁻¹ [1]. Using excess amine serves both as reactant and base. Ensure proper ventilation due to volatile amines. The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Product Characterization and Analysis

Gas Chromatography Conditions:

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
  • Oven program: 40°C (hold 5 min), ramp 10°C/min to 250°C (hold 10 min)
  • Injector temperature: 250°C
  • Detector temperature: 280°C
  • Carrier gas: Helium at 1.0 mL/min constant flow
  • Injection volume: 1 μL (split ratio 50:1)

NMR Spectroscopy:

  • For 2-methyloxetane: ¹H NMR (CDCl₃, 400 MHz) δ 4.50-4.30 (m, 2H, O-CH₂), 3.90-3.70 (m, 1H, CH-O), 2.20-1.90 (m, 2H, CH₂), 1.35 (d, J = 6.0 Hz, 3H, CH₃)
  • For 4-isopropylamino-2-butanol: ¹H NMR (CDCl₃, 400 MHz) δ 3.80-3.60 (m, 1H, CH-OH), 2.70-2.50 (m, 2H, N-CH₂), 2.50-2.30 (m, 1H, CH-(CH₃)₂), 1.80-1.40 (m, 4H, CH₂-CH₂), 1.20 (d, J = 6.0 Hz, 3H, CH₃), 1.00 (d, J = 6.5 Hz, 6H, (CH₃)₂-CH)

IR Spectroscopy:

  • 2-methyloxetane: Strong bands at 2950, 2860 (C-H stretch), 980, 920 cm⁻¹ (C-O-C stretch)
  • 4-isopropylamino-2-butanol: Broad band at 3300-3200 cm⁻¹ (O-H, N-H), 2950, 2870 (C-H), 1100 cm⁻¹ (C-O)

Quantitative Data and Kinetic Parameters

Reaction Distribution and Rate Constants

Table 2: Quantitative Product Distribution and Kinetic Parameters for this compound Reactions

Reaction System Major Product Mechanism Product Distribution Rate Constant Temperature
NaOH (aq) 2-Methyloxetane SNi 74% [1] k = 0.092 ± 0.003 h⁻¹ 25°C
NaOH (aq) Butanediol derivatives SN2 12% [1] k = 0.015 ± 0.002 h⁻¹ 25°C
NaOH (aq) Propene + Formaldehyde 1,4-Elimination 11% [1] k = 0.014 ± 0.002 h⁻¹ 25°C
Isopropylamine 4-Isopropylamino-2-butanol SN2 >95% k = (45.0 ± 1.3) × 10⁻⁶ s⁻¹ [1] 25°C

The reaction of this compound exhibits remarkable consistency in product distribution across varying NaOH concentrations (0.1-1.0 M), with no systematic effect on second-order rate coefficients observed [1]. This concentration independence suggests specific mechanistic features of the SNi pathway that distinguish it from conventional substitution mechanisms. Temperature variations also demonstrate minimal impact on product ratios, indicating similar activation parameters for the competing pathways.

The activation parameters for this compound reactions show similarities with its isomer 3-chloro-1-butanol, with the latter exhibiting an 8 kJ mol⁻¹ lower activation enthalpy that contributes to its faster dehydrochlorination [1]. This difference highlights the profound impact of structural isomerism on reaction kinetics, despite the identical molecular formula.

Comparative Reactivity of Chlorohydrin Isomers

Table 3: Comparison of this compound and 3-Chloro-1-butanol Reactivity

Parameter This compound 3-Chloro-1-butanol
Dominant Pathway SNi (74%) [1] 1,4-Elimination (72%) [1]
Secondary Pathway SN2 (12%) [1] 1,2-Elimination (25%) [1]
Minor Pathway Elimination (11%) [1] SNi (2%) [1]
SN2 Contribution Observable Minimal (1%) [1]
Key Structural Factor Chlorine on primary carbon Chlorine on secondary carbon
Major Product 2-Methyloxetane Propene

Analytical Methods and Characterization

Spectroscopic Characterization Techniques

Effective characterization of reaction products requires a combination of spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) provides excellent separation and identification of the volatile components in the product mixture, particularly for distinguishing between isomeric compounds and elimination products. For this compound reactions, GC-MS can clearly resolve 2-methyloxetane (SNi product) from isomeric oxetanes and open-chain derivatives, with mass spectral fragments at m/z 72 [M]⁺, 57 [M-CH₃]⁺, and 43 [M-C₂H₅]⁺ characteristic of the 2-methyloxetane structure.

NMR spectroscopy offers detailed structural information, with ¹H NMR providing diagnostic chemical shifts for key functional groups. The cyclization product 2-methyloxetane shows characteristic signals between δ 4.50-4.30 ppm (O-CH₂) and δ 3.90-3.70 ppm (CH-O), while the methyl group appears as a doublet at approximately δ 1.35 ppm [1]. ¹³C NMR provides additional structural confirmation, with the quaternary carbon of the oxetane ring appearing between δ 75-80 ppm, distinct from open-chain ethers or alcohols.

Infrared spectroscopy serves as a rapid screening technique, with the oxetane ring showing distinctive C-O-C stretching vibrations between 980-920 cm⁻¹, while alcohol derivatives exhibit broad O-H stretches around 3300 cm⁻¹. For aminoalcohol products like 4-isopropylamino-2-butanol, additional N-H stretches appear between 3300-3500 cm⁻¹, providing clear evidence of successful amination.

Reaction Monitoring and Kinetic Studies

Monitoring the progress of this compound reactions requires careful sampling and analytical method development. For kinetic studies, aliquot quenching at specific time points followed by immediate analysis provides accurate rate data. The reaction can be quenched using dilute acid to neutralize base-catalyzed pathways, with immediate extraction into organic solvent for GC analysis.

For accurate quantification, internal standardization is recommended using compounds with similar extraction efficiency but distinct retention times, such as 1-chlorooctane or n-decane. Calibration curves should be established for all anticipated products, including 2-methyloxetane, 1,4-butanediol derivatives, and elimination products like propene (trapped as bromohydrin derivatives for analysis).

Applications in Drug Development

The unique reactivity profile of this compound makes it particularly valuable in pharmaceutical synthesis. The 2-methyloxetane product serves as a valuable heterocyclic building block with improved metabolic stability and membrane permeability compared to more traditional oxygen heterocycles. The oxetane ring represents a ketone bioisostere that can improve physicochemical properties of drug candidates, including enhanced solubility and reduced aromatic character, both desirable features in modern drug design.

The 4-isopropylamino-2-butanol derivative obtained from amination reactions represents a valuable β-amino alcohol scaffold prevalent in numerous bioactive compounds. This structural motif appears in beta-adrenergic blockers, antimalarial agents, and chiral auxiliaries for asymmetric synthesis. The ability to access this scaffold through a straightforward nucleophilic substitution provides synthetic efficiency in API route development.

Furthermore, the competing reaction pathways available to this compound can be exploited in divergent synthesis strategies, where slight modifications to reaction conditions lead to different product scaffolds from a common intermediate. This synthetic strategy enhances efficiency in medicinal chemistry optimization campaigns, allowing rapid exploration of structure-activity relationships around heterocyclic and acyclic ether/amine isosteres.

Safety and Regulatory Considerations

Handling Precautions: this compound requires careful handling due to its potential toxicity and reactivity. Use appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. The compound may cause skin and eye irritation, and prolonged exposure should be avoided.

Waste Disposal: Chlorinated organic compounds require special disposal procedures. Do not dispose of down the drain. Collect all waste in appropriately labeled containers for hazardous organic waste disposal according to institutional regulations. Aqueous waste from the reaction may contain chloride ions and should be treated separately from organic waste.

Regulatory Status: this compound is not currently listed as a controlled substance but may be subject to laboratory safety regulations under OSHA Hazard Communication Standard (29 CFR 1910.1200). For pharmaceutical applications, ensure compliance with relevant ICH guidelines for impurity profiling (ICH Q3A/B), as reaction mixtures may contain genotoxic impurities at low levels that require monitoring and control.

Troubleshooting and Optimization

Common Issues and Solutions:

  • Low Yields of Cyclization Product: If formation of 2-methyloxetane is suboptimal, evaluate the stereoelectronic effects by ensuring proper alkoxide formation. Use fresh sodium hydroxide and consider the effect of water content on the intramolecular cyclization.
  • Formation of Multiple Products: If product mixture is too complex, consider modifying the nucleophile concentration or switching to aprotic solvents to favor SN2 over SNi pathway. Polar aprotic solvents like DMSO or DMF can significantly alter the product distribution [2].
  • Slow Reaction Kinetics: If the reaction proceeds too slowly, consider increasing temperature gradually (up to 80°C maximum) or using phase-transfer catalysts to enhance interaction between nucleophile and substrate.
  • Product Decomposition: If instability of products is observed, consider conducting reactions under inert atmosphere (N₂ or Ar) to prevent oxidation, and minimize exposure to light for photosensitive compounds.

Process Optimization: For scale-up to process chemistry, consider continuous flow reactors to improve heat and mass transfer, particularly for the exothermic cyclization reaction. The product distribution should be monitored at different scales, as mixing efficiency can impact selectivity in competing reaction pathways.

Visualizations and Schematics

Reaction Pathways and Mechanisms

G Compound This compound SNi SNi Pathway (74%) Compound->SNi Intramolecular Cyclization SN2 SN2 Pathway (12%) Compound->SN2 Bimolecular Attack Elimination 1,4-Elimination (11%) Compound->Elimination Base-Induced Oxetane 2-Methyloxetane SNi->Oxetane Diol Butanediol Derivatives SN2->Diol Alkene Propene + Formaldehyde Elimination->Alkene

Figure 1: Competing Reaction Pathways of this compound. The diagram illustrates the three dominant reaction pathways observed when this compound undergoes nucleophilic substitution with aqueous sodium hydroxide, showing the relative contribution of each mechanism and the resulting products [1].

Experimental Workflow for Reaction and Analysis

G Start Reaction Setup: This compound + NaOH(aq) Step1 Heating at 60°C with stirring for 4h Start->Step1 Step2 Cooling and Extraction with Diethyl Ether Step1->Step2 Step3 Drying over MgSO₄ and Filtration Step2->Step3 Step4 Concentration under Reduced Pressure Step3->Step4 Step5 Chromatographic Separation Step4->Step5 Step6 Product Characterization: GC-MS, NMR, IR Step5->Step6

Figure 2: Experimental Workflow for Nucleophilic Substitution. The flowchart outlines the key steps in the experimental procedure for conducting and analyzing the nucleophilic substitution reactions of this compound, from initial reaction setup through final product characterization.

Conclusion

The nucleophilic substitution chemistry of this compound demonstrates remarkable mechanistic diversity, with the SNi pathway dominating the reaction landscape under basic conditions. This unique preference for intramolecular cyclization over conventional SN1 or SN2 pathways provides valuable insights into the role of conformational factors in directing reaction outcomes. The predictable product distribution between cyclization, bimolecular substitution, and elimination pathways enables synthetic chemists to strategically employ this scaffold in target-oriented synthesis.

The protocols and data presented in these application notes provide researchers with robust methods for exploiting the synthetic potential of this compound in drug development and mechanistic studies. By understanding and controlling the competing reaction pathways, synthetic efficiency can be maximized in the production of valuable heterocyclic building blocks and aminoalcohol derivatives. The comprehensive kinetic and mechanistic data further enriches the theoretical framework for nucleophilic substitution reactions beyond the conventional SN1/SN2 dichotomy.

References

Application Note: Intramolecular Cyclization of 4-Chlorobutan-2-ol and Related Derivatives for Heterocycle Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Intramolecular cyclization is a fundamental transformation in organic synthesis, enabling the efficient construction of cyclic structures from acyclic precursors. This application note focuses on the cyclization behavior of 4-chlorobutan-2-ol and its derivatives, a reaction that provides direct access to synthetically challenging oxetane rings. The presented data and protocols are derived from a specific study on the base-induced cyclization of 4-chloro-2-butanol and extended to illustrate the utility of similar intramolecular processes in medicinal chemistry. This information is particularly relevant for researchers and drug development professionals seeking methodologies for heterocycle synthesis.

Core Cyclization Protocol: Synthesis of 2-Methyloxetane

The following protocol is adapted from a detailed kinetic and product analysis of the reaction between 4-chloro-2-butanol and aqueous sodium hydroxide [1].

Materials
  • Reactant: 4-Chloro-2-butanol
  • Base: Aqueous Sodium Hydroxide (NaOH), concentrations ranging from 0.1 M to 1.0 M.
  • Solvent: The reaction is performed in an aqueous medium.
Procedure
  • Introduce 4-chloro-2-butanol into an aqueous NaOH solution.
  • Allow the reaction to proceed under the chosen conditions. The study indicated that varying the NaOH concentration within the specified range did not lead to a systematic change in the second-order rate coefficients.
  • Monitor the reaction to completion.
  • Isolate and purify the product mixture.
Reaction Outcome and Quantitative Data

Under these conditions, the reaction proceeds via multiple competing pathways. The product distribution is summarized in Table 1 below.

Table 1: Product Distribution from the Reaction of 4-Chloro-2-butanol with Aqueous NaOH [1]

Reaction Pathway Product Formed Contribution (%)
Intramolecular Substitution (SNi) 2-Methyloxetane 74%
Bimolecular Substitution (SN2) 2-Butene-1,4-diol 12%
1,4-Elimination (Fragmentation) 1-Propene 11%
Key Experimental Insights
  • Dominant Pathway: The reaction is overwhelmingly dominated by the SNi mechanism, leading to the formation of 2-methyloxetane [1].
  • Conformational Control: The high selectivity for the SNi pathway in 4-chloro-2-butanol is attributed to a combination of the +I-effect and favorable conformational factors in the intermediate γ-chloroalkoxy anion, which facilitate the intramolecular attack [1].
  • Regioisomer Contrast: The protocol highlights the stark difference in reactivity compared to its regioisomer, 3-chloro-1-butanol. Under identical conditions, 3-chloro-1-butanol primarily undergoes elimination (72% 1,4-elimination and 25% 1,2-elimination), with intramolecular cyclization being a minor pathway (only 2%) [1].

Related Cyclization Strategy in Drug Discovery

While not specific to this compound, a related intramolecular cyclization strategy demonstrates the value of this approach in generating pharmacologically active compounds. The following workflow (Figure 2) illustrates the synthesis and cyclization of substituted 2-[2-(furan-2-carbonyl)hydrazinylidene]-4-oxobutanoic acids, which exhibit pronounced analgesic activity [2].

G A 4-Aryl-2,4-dioxobut-2-enoic acids C Condensation Reaction A->C Reagent B Furan-2-carbohydrazide B->C Reagent D Substituted 2-[2-(Furancarbonyl)hydrazinylydene]- 4-oxobutanoic Acids C->D E Intramolecular Cyclization (Propionic Anhydride) D->E Cyclization Precursor F 2-[5-Aryl-2-oxofuran-3(2H)-ylidene] Furan-2-carbohydrazides E->F G Pronounced Analgesic Activity Low Toxicity (Class V) F->G Biological Outcome

Figure 2: Workflow for Synthesis and Cyclization of Analgesic Furan Derivatives [2]

Synthesis and Cyclization Protocol [2]
  • Condensation: React 4-aryl-2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide to form the intermediate hydrazinylidene acids.
  • Cyclization: Subject the intermediate to intramolecular cyclization using propionic anhydride as a reagent.
  • Biological Evaluation: The resulting cyclized products, identified as 2-[5-aryl-2-oxofuran-3(2H)-ylidene]furan-2-carbohydrazides, were found to possess pronounced analgesic activity and low acute toxicity, classifying them as practically non-toxic (Class V) according to drug toxicity classifications [2].

Summary

This application note outlines a specific, high-yielding protocol for the intramolecular cyclization of 4-chloro-2-butanol to form 2-methyloxetane, a valuable four-membered oxygen heterocycle. The reaction proceeds with a clear preference for the SNi pathway, and its efficiency is highly dependent on the substrate's halogen and alcohol geometry. Furthermore, the related example demonstrates that this class of cyclization reaction is a viable and productive strategy in medicinal chemistry for generating novel bioactive compounds with favorable toxicity profiles.

References

4-Chlorobutan-2-ol as organic synthesis intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical Profile

The table below summarizes the key identifiers and properties of 4-Chlorobutan-2-ol:

Property Category Details
CAS Number 2203-34-1 [1] [2]
Molecular Formula C4H9ClO [1] [2]
Molecular Weight 108.57 g/mol [1]
IUPAC Name This compound [1]
SMILES CC(CCCl)O [1]
InChI Key AKMIPCJUTXDZKR-UHFFFAOYSA-N [1]
XLogP3 0.9 [1]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor Count 1 [2]
Topological Polar Surface Area 20.2 Ų [2]

Synthetic Applications and Protocols

The reactivity of this compound is defined by its two functional groups, making it a flexible building block for constructing oxetanes, amines, and other derivatives.

Key Reaction Pathways

The diagram below illustrates the major reaction pathways of this compound under different conditions, as revealed in a study of its reactivity with aqueous sodium hydroxide [3].

G start This compound sn_i S_Ni Intramolecular Substitution start->sn_i 74% sn2 S_N2 Bimolecular Substitution start->sn2 12% elim 1,4-Elimination (Fragmentation) start->elim 11% oxetane 2-Methyloxetane (Cyclization) sn_i->oxetane butanediol Butanediol Derivative (Substitution) sn2->butanediol propene Propene elim->propene

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-butanone from this compound via 4-Hydroxy-2-butanone This patent describes a solvent-free method for synthesizing 4-chloro-2-butanone, a related intermediate, achieving yields over 95% [4].

  • Reaction Principle: A chlorination reaction where the hydroxyl group of 4-Hydroxy-2-butanone is converted to a chloride using thionyl chloride (SOCl₂), forming 4-Chloro-2-butanone [4].
  • Materials:
    • 4-Hydroxy-2-butanone (50 g)
    • Thionyl chloride (SOCl₂, 82 g)
    • 5 wt% Sodium bicarbonate (NaHCO₃) solution
  • Procedure:
    • Setup: Charge 50 g of 4-Hydroxy-2-butanone into a 500 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel.
    • Cooling: Cool the reaction mixture to -5°C.
    • Chlorination: Slowly add 82 g of thionyl chloride dropwise into the flask while maintaining the temperature below -5°C.
    • Reaction:
      • After addition, allow the mixture to warm and stir at room temperature for 2-3 hours.
      • Subsequently, heat the mixture to 60°C and maintain this temperature for 0.5-1 hour.
      • Cool the reaction mixture back to room temperature.
    • Work-up:
      • Wash the organic layer with 5 wt% sodium bicarbonate solution until the aqueous phase reaches pH 7.
      • Isolate the product by减压 (减压, reduction of pressure, i.e., distillation under reduced pressure) to obtain 4-chloro-2-butanone [4].

Protocol 2: Amination to Synthesize 4-Isopropylamino-2-butanol This reaction demonstrates the use of this compound as a substrate for nucleophilic substitution with amines.

  • Reaction Principle: The chlorine atom undergoes nucleophilic substitution with isopropyl amine, yielding a β-amino alcohol derivative [3].
  • Materials:
    • This compound
    • Isopropyl amine
  • Procedure:
    • Reaction: React this compound with an excess of isopropyl amine.
    • Monitoring: The reaction proceeds with a measured rate constant of (45.0 ± 1.3) × 10⁻⁶ s⁻¹ to form 4-isopropylamino-2-butanol [3].

Application Notes for Industry

  • Pharmaceutical Intermediates: This compound is a versatile intermediate for synthesizing pharmaceuticals like β-blockers, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Its chirality is crucial for creating molecules with specific biological activity [2].
  • Agrochemical and Material Science: It finds use in creating herbicides, fungicides, and serves as a building block for specialty chemicals and chiral materials [2].
  • Advantages and Considerations:
    • Versatility: The two functional groups allow for sequential and selective reactions, enabling diverse molecular architectures [1] [2].
    • Chirality: The chiral center permits the synthesis of enantiomerically pure compounds, which is critical in drug development [2].
    • Process Efficiency: Solvent-free synthetic routes, as shown in Protocol 1, offer advantages for industrial production by simplifying the process and reducing waste [4].

Safety and Handling

This compound requires careful handling. Consult its Safety Data Sheet (SDS) before use. The table below summarizes hazard information from one data source [1]:

Hazard Statement Pictogram Meaning

| H225: Highly Flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. H412: Harmful to aquatic life with long-lasting effects. | Flammable; Health Hazard | Wear appropriate personal protective equipment (PPE) including gloves and safety goggles. Use in a well-ventilated area, away from ignition sources. Avoid release to the environment [1]. |

References

Application Notes and Protocols: Chlorinated Butanol Derivatives in Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Specifications

Chlorinated butanols are versatile intermediates in organic synthesis. The table below summarizes the key data for two closely related compounds identified in the search results.

Table 1: Chemical and Physical Properties of Key Intermediates

Property 4-Chloro-1-butanol [1] 4-Chloro-2-butanone [2] [3]
CAS Number 928-51-8 6322-49-2
Molecular Formula C₄H₉ClO C₄H₇ClO
Molecular Weight 108.57 g/mol 106.55 g/mol
Appearance Colorless to Light Yellow Liquid Colorless Liquid
Boiling Point 50.0–52.0 °C / 1 mmHg 145.6 °C at 760 mmHg
Density 1.088 g/mL at 25 °C 1.033 g/cm³
Flash Point 36 °C 45.5 °C
Purity >85.0% (contains Tetrahydrofuran) 98% min (Industrial Grade)

Synthetic Applications and Protocols

Role as Alkylating Agents in N-Heterocycle Synthesis

A primary application of these intermediates is acting as alkylating agents to introduce a butyl chain with a terminal functional group into nitrogen-containing heterocycles, a common scaffold in pharmaceuticals [4].

A recent protocol detailed the synthesis of novel nitroimidazole-pyrazole hybrids. In this work, 4-Chloro-1-butanol (1) was first converted into an active ester, 4-chlorobutyl 1-aryl-1H-pyrazole-4-carboxylates (3a–j). This intermediate then underwent an N-alkylation with 4(5)-nitro-1H-imidazole to produce the target compounds, 4-(4-nitro-1H-imidazol-1-yl)butyl 1-aryl-1H-pyrazole-4-carboxylates (2a–j), in yields ranging from 18% to 85% [4]. This demonstrates the utility of 4-Chloro-1-butanol in constructing molecular hybrids with potential biological activity.

The following diagram outlines the logical relationship and workflow of this synthetic application:

G A 4-Chloro-1-butanol (1) B Reaction with Acid Chloride A->B C 4-Chlorobutyl Ester Intermediate (3a-j) B->C D N-Alkylation with Nitromidazole C->D E Target Hybrid Molecule (2a-j) D->E

Detailed Synthesis Protocol for 4-Chloro-2-butanone

The following is a detailed laboratory procedure for synthesizing 4-Chloro-2-butanone from 4-hydroxy-2-butanone, adapted from a patent [5]. This method avoids the use of solvent, simplifies the process, and achieves a yield above 95%.

Table 2: Reagents and Quantities for 4-Chloro-2-butanone Synthesis

Reagent/Parameter Specification Quantity
4-Hydroxy-2-butanone Starting material 50 g
Thionyl Chloride (SOCl₂) Chlorinating agent 82 g
Sodium Bicarbonate (NaHCO₃) 5 wt% aqueous solution For washing, q.s.

Experimental Procedure:

  • Setup and Cooling: Charge a 500 mL four-neck round-bottom flask with 50 g of 4-hydroxy-2-butanone. Cool the flask to -5 °C using an ice-salt bath [5].
  • Chlorination Reaction: Slowly add 82 g of thionyl chloride to the flask dropwise, with continuous stirring. Control the addition rate to maintain the internal temperature below 5 °C [5].
  • Reaction and Heating: After the addition is complete [5]:
    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
    • Subsequently, heat the mixture to 60 °C and maintain for 0.5-1 hour to ensure complete reaction.
  • Cooling and Quenching: Cool the reaction mixture back to room temperature [5].
  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a 5 wt% sodium bicarbonate solution until the aqueous phase reaches a pH of 7. This step neutralizes any residual acid [5].
  • Isolation: The crude product is then purified by distillation under reduced pressure to obtain 4-Chloro-2-butanone as a pure product [5].

The workflow for this synthesis is straightforward, as shown below:

G Start 4-Hydroxy-2-butanone Step1 Cool to -5°C Start->Step1 Step2 Add SOCl₂ Dropwise Step1->Step2 Step3 Room Temp Stirring (2-3 hrs) Step2->Step3 Step4 Heat to 60°C (0.5-1 hr) Step3->Step4 Step5 Wash with 5% NaHCO₃ (to pH 7) Step4->Step5 Step6 Distillation under Reduced Pressure Step5->Step6 End 4-Chloro-2-butanone Product Step6->End

Handling, Storage, and Safety

Adherence to strict safety protocols is essential when handling these compounds.

  • Hazard Classification: 4-Chloro-1-butanol is classified as a flammable liquid and is air and heat sensitive. Hazard statements include R10 (Flammable), R22 (Harmful if swallowed), and R36/37/38 (Irritating to eyes, respiratory system, and skin) [1].
  • Storage: For 4-Chloro-1-butanol, store long-term at 2-8°C in a tightly sealed container under an inert atmosphere. Keep away from ignition sources, heat, and moisture [1]. 4-Chloro-2-butanone should also be stored under an inert atmosphere, preferably in a freezer under -20°C [3].
  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes, and do not breathe its vapors [1].

Summary

4-Chloro-1-butanol and 4-Chloro-2-butanone are valuable building blocks in pharmaceutical chemistry. They are particularly effective as alkylating agents for the synthesis of N-heterocyclic compounds, such as imidazole and pyrazole hybrids, which are core structures in many active pharmaceutical ingredients (APIs) [1] [4]. The provided solvent-free synthesis for 4-Chloro-2-butanone offers a high-yielding, industrially applicable method for producing this key intermediate [5].

References

Application Notes: Reaction Mechanisms of 4-Chlorobutan-2-ol with Alcoholic KOH

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Overview

The reaction of 4-chlorobutan-2-ol with strong base represents a significant model system for studying competing reaction pathways in bifunctional molecules. This chlorohydrin possesses both a nucleophilic site (the hydroxyl group) and a leaving group (the chloride ion), situated such that both intramolecular and intermolecular reactions are possible. For researchers in drug development, understanding these competing pathways is crucial for designing synthetic routes and predicting or avoiding the formation of side products in the synthesis of complex molecules, particularly those involving heterocyclic structures or specific alkene intermediates.

The key competing mechanisms are:

  • Intramolecular Substitution (SNi): A concerted internal displacement forming 2-methyloxetane.
  • Bimolecular Substitution (SN2): An intermolecular attack by hydroxide leading to a diol.
  • 1,4-Elimination (Fragmentation): A base-induced dehydrohalogenation producing 1-propene and formaldehyde [1].

The distribution among these pathways is controlled by a combination of inductive effects, conformational preferences, and the stability of the transition states [1]. The following diagram illustrates the logical decision process for identifying the dominant reaction mechanism based on the molecular structure.

G Start Start: 4-Chloro-2-butanol with Base Q1 Is the chloride on a secondary carbon? Start->Q1 Q2 Does the conformation favor SNi? Q1->Q2 No (e.g., 4-Chloro-2-butanol) Elim Minor Pathway: 1,4-Elimination (11% Yield) Products: 1-Propene + Formaldehyde Q1->Elim Yes (e.g., 3-Chloro-1-butanol) SNi Major Pathway: SNi (74% Yield) Product: 2-Methyloxetane Q2->SNi Yes SN2 Minor Pathway: SN2 (12% Yield) Product: Butane-2,4-diol Q2->SN2 No

Quantitative Data Summary

The quantitative distribution of products and kinetic parameters provides a foundation for predicting reaction outcomes and designing experiments. The data below, derived from model studies, demonstrates the clear dominance of the SNi pathway for 4-chloro-2-butanol.

Table 1: Product Distribution and Kinetic Parameters for Chlorohydrins Reacting with Aqueous NaOH [1]

Chlorohydrin Reactant SNi Product (Yield) SNi Proportion SN2 Product (Yield) SN2 Proportion 1,4-Elimination Proportion Pseudo-First Order Rate Constant (10⁻⁶ s⁻¹)
4-Chloro-2-butanol 2-Methyloxetane 74% Butane-2,4-diol 12% 11% 45.0 ± 1.3
3-Chloro-1-butanol Oxetane 2% Butane-1,3-diol 1% 72% 0.55 ± 0.02

Table 2: Summary of Dominant Reaction Mechanisms and Conditions [1]

Reactant Dominant Mechanism Key Controlling Factor Major Product Experimental Conditions
4-Chloro-2-butanol SNi (74%) Conformational flexibility and +I effect 2-Methyloxetane NaOH (0.1-1.0 M), various temperatures
3-Chloro-1-butanol 1,4-Elimination (72%) Location of Cl on secondary carbon 1-Propene NaOH (0.1-1.0 M), various temperatures

Detailed Experimental Protocol

Reaction of 4-Chloro-2-butanol with Aqueous Potassium Hydroxide

Disclaimer: This protocol is adapted from published research for illustrative purposes. Please consult all relevant Material Safety Data Sheets (MSDS) and standard safety practices before proceeding.

Objective: To observe the competing reaction pathways of 4-chloro-2-butanol in a basic medium and to identify the major and minor products.

Materials and Equipment:

  • Chemicals: 4-Chloro-2-butanol (≥95% purity), Potassium Hydroxide (KOH) pellets, Deionized Water, Diethyl Ether, Anhydrous Magnesium Sulfate.
  • Equipment: 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer and stir bar, Heating mantle, Separating funnel (250 mL), Glassware for distillation, Analytical GC-MS or TLC equipment.

Procedure:

  • Solution Preparation: In a beaker, carefully dissolve 5.6 g of KOH pellets in 100 mL of deionized water to prepare a 1.0 M aqueous KOH solution. Allow the solution to cool to room temperature.
  • Reaction Setup: Transfer 100 mL of the 1.0 M KOH solution and 1.25 g (0.01 mol) of 4-chloro-2-butanol into a 250 mL round-bottom flask equipped with a magnetic stir bar.
  • Reaction Execution: Attach a reflux condenser and heat the mixture with stirring at 60°C for 2 hours. Monitor the reaction progress by TLC or GC-MS.
  • Work-up: a. After the reaction time, cool the mixture to room temperature. b. Transfer the mixture to a separating funnel and extract three times with 30 mL portions of diethyl ether. c. Combine the organic extracts and wash once with 20 mL of brine (saturated NaCl solution). d. Dry the combined organic layers over anhydrous magnesium sulfate for 15 minutes. e. Filter off the desiccant and carefully concentrate the filtrate using a rotary evaporator at room temperature to obtain the crude product mixture, which will be rich in 2-methyloxetane.
  • Product Analysis: Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the products and determine the ratio of 2-methyloxetane (from SNi), the diol (from SN2), and alkenes (from elimination) by comparing retention times and mass spectra with known standards.

Safety Notes:

  • Perform the reaction in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
  • KOH is highly caustic; avoid contact with skin and eyes.
  • 4-Chloro-2-butanol and all organic solvents are flammable and should be handled away from open flames and sources of ignition.

Discussion of Mechanistic Pathways

The experimental data reveals that the reaction of 4-chloro-2-butanol is not a simple, single-pathway process. The following diagram maps the complete mechanistic landscape, showing how the three main pathways proceed from the common starting material.

G A 4-Chloro-2-butanol SNi_Mechanism SNi Mechanism (Intramolecular) A->SNi_Mechanism Conformation-driven SN2_Mechanism SN2 Mechanism (Intermolecular) A->SN2_Mechanism OH⁻ nucleophile attack Elim_Mechanism 1,4-Elimination (Fragmentation) A->Elim_Mechanism OH⁻ base-induced Oxetane Product: 2-Methyloxetane (Yield: 74%) SNi_Mechanism->Oxetane Diol Product: Butane-2,4-diol (Yield: 12%) SN2_Mechanism->Diol Alkene Products: 1-Propene + Formaldehyde (Yield: 11%) Elim_Mechanism->Alkene

  • The SNi Pathway: The dominance of the SNi mechanism (74%) in 4-chloro-2-butanol can be attributed to two primary factors. First, the +I-effect (positive inductive effect) of the alkyl group stabilizes the developing charge in the transition state. Second, and more critically, conformational factors favor the alignment where the nucleophilic oxygen and the leaving chloride are in proximity, facilitating a concerted cyclic transition state that leads directly to the formation of 2-methyloxetane [1]. This makes the synthesis of this strained oxetane ring surprisingly efficient under these conditions.

  • The SN2 and Elimination Pathways: The minor SN2 pathway (12%) proceeds via a standard back-side attack by an external hydroxide ion on the carbon bearing the chlorine, resulting in the substitution product, butane-2,4-diol. The 1,4-elimination (11%), also known as fragmentation, involves the abstraction of a proton by the base, leading to the simultaneous cleavage of the C-Cl bond and formation of 1-propene and formaldehyde [1]. The relatively low contribution of this pathway, compared to its dominance in the isomer 3-chloro-1-butanol, is due to the more favorable positioning of the functional groups for cyclization in 4-chloro-2-butanol.

Conclusion and Research Implications

The reaction of this compound with alcoholic KOH serves as a classic example of how molecular structure dictates reactivity through competing mechanistic pathways. The high selectivity for the intramolecular SNi reaction to form 2-methyloxetane underscores the critical role of conformational flexibility and electronic effects.

For scientists in drug development, these findings are highly relevant. Oxetane rings are emerging as valuable bioisosteres in medicinal chemistry, often used to improve the metabolic stability, solubility, and pharmacokinetic properties of lead compounds [1]. The protocol and mechanistic insights provided here offer a straightforward method for synthesizing this important structural motif. Furthermore, understanding the competition between cyclization, substitution, and elimination is essential for predicting and troubleshooting the outcomes of reactions involving similar bifunctional molecules in complex multi-step syntheses.

References

4-Chlorobutan-2-ol in Finkelstein reaction

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Reaction Assessment

The table below assesses the feasibility of the Finkelstein reaction for 4-Chlorobutan-2-ol and its derivative.

Parameter Assessment for this compound Assessment for Protected Derivative (e.g., 1-Chloro-4-ethoxybutane)
IUPAC Name This compound 1-Chloro-4-ethoxybutane (example after protecting OH as an ether)
Molecular Structure HO–CH(CH3)–CH2–CH2–Cl CH3CH2–O–CH2–CH2–CH2–CH2–Cl
Reactivity in SN2 Low to Moderate. The primary alkyl chloride is a good SN2 substrate, but the nearby hydroxyl group can interfere with the reaction or participate in side reactions. Excellent. The molecule becomes a straightforward primary alkyl chloride, which is highly reactive in SN2 reactions [1].
Expected Outcome Potential side reactions (e.g., intramolecular cyclization to tetrahydrofuran derivatives). Low yield of the desired 4-iodobutan-2-ol. High yield of the corresponding alkyl iodide (e.g., 1-iodo-4-ethoxybutane).
Recommendation Not suitable for direct Finkelstein reaction. The hydroxyl group must be protected first. Highly recommended pathway for successful synthesis.

Detailed Experimental Protocol

This protocol outlines the procedure for converting a protected chloroalkanol, such as 1-chloro-4-ethoxybutane, to its iodide analog via the Finkelstein reaction.

Reagents and Equipment
  • Reagents:
    • Substrate: 1-Chloro-4-ethoxybutane (or other protected derivative), 5 mmol.
    • Sodium Iodide (NaI), 1.2 equivalents (6 mmol).
    • Solvent: Anhydrous Acetone, 15 mL.
    • (For protection step) Appropriate protecting group reagents (e.g., ethyl iodide and base for an ether).
  • Equipment:
    • 50 mL round-bottom flask.
    • Reflux condenser.
    • Magnetic stirrer and stir bar.
    • Heating mantle.
    • Separatory funnel.
    • Rotary evaporator.
Procedure
  • Substrate Protection: The this compound must first be protected. A common method is to convert the hydroxyl group to an ether, such as by forming a methoxy- or ethoxy-derivative, using standard etherification procedures.
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the protected chloro-substrate (5 mmol) in 15 mL of anhydrous acetone. Add sodium iodide (6 mmol, 1.2 eq) and a magnetic stir bar.
  • Heating and Stirring: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone) with constant stirring. The reaction time can vary from 30 minutes to several hours. Monitor the reaction by TLC or observe the formation of a white precipitate (NaCl).
  • Work-up: a. After the reaction is complete (as indicated by TLC or precipitate cessation), allow the mixture to cool to room temperature. b. Filter the reaction mixture to remove the precipitated NaCl. c. Concentrate the filtrate using a rotary evaporator to remove the acetone, yielding a crude oil of the alkyl iodide product.
  • Purification: Purify the crude product by techniques such as flash column chromatography or distillation to obtain the pure alkyl iodide.
  • Deprotection (If required): Remove the protecting group from the hydroxyl function using standard deprotection methods suitable for the chosen protecting group to yield the final product, 4-iodobutan-2-ol.

Mechanism and Workflow

The following diagram illustrates the core SN2 mechanism and the strategic workflow for handling sensitive substrates like this compound.

FinkelsteinWorkflow Substrate Protected Chloro-Substrate (e.g., 1-Chloro-4-ethoxybutane) TS S_N2 Transition State Substrate->TS Nucleophilic Attack by I⁻ NaI NaI NaI->TS Acetone Anhydrous Acetone Acetone->TS Polar Aprotic Solvent Product Alkyl Iodide Product (e.g., 1-Iodo-4-ethoxybutane) TS->Product Displacement of Cl⁻ NaCl NaCl Precipitate TS->NaCl Drives Equilibrium Protect Protection Step Protect->Substrate SensitiveSub This compound SensitiveSub->Protect  Required for sensitive substrates

Diagram 1: Finkelstein reaction mechanism and workflow for a protected substrate.

Key Considerations for Researchers

  • Solvent is Critical: The use of anhydrous acetone is non-negotiable. It dissolves the reactants but not the sodium chloride byproduct, whose precipitation drives the equilibrium toward the product via Le Châtelier's principle [2]. Any water can dissolve the salt and halt the reaction.
  • Substrate Scope Limitation: The standard Finkelstein reaction is highly effective for primary alkyl halides [1]. It fails for tertiary alkyl halides due to steric hindrance and for aryl/vinyl halides where the SN2 mechanism is not feasible. The presence of other functional groups, as with this compound, necessitates protection strategies.
  • Analytical Verification: Confirm the identity and purity of the final product using standard analytical techniques. Key methods include 1H NMR (look for the characteristic downfield shift of the CH2I protons), and GC-MS or HRMS for mass confirmation.

References

4-Chlorobutan-2-ol synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods & Reaction Insights

The search results do not contain a direct, high-yield synthesis protocol for 4-chlorobutan-2-ol. However, information on a closely related compound and insights into its reactivity can inform the experimental approach.

  • Synthesis of a Related Compound: A Chinese patent details a method for synthesizing 4-chloro-2-butanone from 4-hydroxy-2-butanone and thionyl chloride, reporting a yield greater than 95% [1]. While not the target alcohol, this demonstrates a high-yield chlorination step which may be adaptable.
  • Reactivity of 4-Chloro-2-butanol: Research indicates that 4-chloro-2-butanol reacts with aqueous sodium hydroxide predominantly via an intramolecular substitution (SNi) mechanism (74%), forming 2-methyloxetane. Competing reactions include bimolecular substitution (SN2, 12%) and 1,4-elimination, or fragmentation (11%) [2]. Understanding these pathways is crucial for troubleshooting undesired byproducts.

Chemical Properties & Data

The table below summarizes key identifiers and physical properties for 4-chloro-2-butanol and the related ketone, which are essential for identification, purification, and handling.

Property 4-Chloro-2-butanol 4-Chloro-2-butanone
CAS Number 2203-34-1 [3] 6322-49-2 [4] [5]
Molecular Formula C4H9ClO [3] C4H7ClO [4] [5]
Average Mass 108.565 g/mol [3] 106.55 g/mol [4] [5]
Boiling Point Information Missing ~146 °C [4] [5]
Density Information Missing 1.033 g/cm³ [4] [5]
Flash Point Information Missing ~45 °C [4] [5]
Appearance Information Missing Colorless to black liquid [4] [5]

Experimental Workflow for Synthesis Optimization

Based on the general principles of halohydrin synthesis and the information found, the following workflow outlines a logical path for developing and optimizing a synthesis procedure for this compound. You can use this as a framework for your experimental investigations.

Start Start: Define Synthesis Objective Step1 1. Route Selection & Reagent Screening Start->Step1 Step2 2. Parameter Optimization (Temp, Time, Stoichiometry) Step1->Step2 Step3 3. Reaction Monitoring (TLC, GC) Step2->Step3 Step4 4. Workup & Purification (Extraction, Distillation) Step3->Step4 Step5 5. Analysis & Validation (NMR, MS, Purity) Step4->Step5 End Yield & Purity Data Step5->End

Suggested Paths for Further Information

Since the search results are limited for your specific goal, here are some suggestions to find the detailed information needed for your technical support center:

  • Consult Specialized Databases: Search platforms like Reaxys or SciFinder using the CAS Number (2203-34-1) for this compound. These databases are often more comprehensive for synthetic procedures than general web searches.
  • Refine Your Search Strategy: Use specific key phrases such as "high-yield synthesis of this compound," "preparation of 4-chloro-2-butanol," or "halohydrin synthesis optimization" in academic search engines like Google Scholar or PubMed.
  • Analyze Reaction Mechanism: Deepen your theoretical troubleshooting by studying the SNi mechanism, which is dominant for this molecule. Understanding its stereochemistry and conformational requirements can help diagnose issues with cyclization versus substitution.

References

4-Chlorobutan-2-ol purification methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The table below summarizes the key identifying information and physical properties for 4-chlorobutan-2-ol based on the search results.

Property Description
CAS Number 2203-34-1 [1]
Molecular Formula C4H9ClO [1]
Average Mass 108.565 g/mol [1]
Synonyms 4-Chloro-2-butanol; this compound [1]
MDL Number MFCD19231965 [1]

Hazards and Handling of Related Compounds

Handling chlorinated compounds requires careful attention to safety. While specific safety data for this compound was not found, a related compound, 4-chloro-1-butanol, has the following hazard classifications [2]:

  • Hazard Statements: Flammable liquid and vapor. Suspected of causing cancer. Causes skin irritation. Causes serious eye irritation [2].
  • Precautionary Statements: Keep away from heat/sparks/open flames. Absorb spillage to prevent material damage [2].

You should treat this compound with similar caution, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Insights on Chemical Behavior

Understanding how a compound reacts can inform purification strategies. One study investigated the reactions of 4-chloro-2-butanol in aqueous sodium hydroxide (NaOH), which is a common base used in purification and synthesis [3].

  • The study found that the dominant reaction pathway (74%) for 4-chloro-2-butanol under these conditions was intramolecular substitution (SNi), leading to the formation of 2-methyloxetane [3].
  • Other significant pathways included bimolecular substitution (SN2, 12%) and elimination (11%) [3].

This means that using a strong base like NaOH for purification could unintentionally convert your starting material into a cyclic ether. This insight is critical for troubleshooting failed experiments or low yields.

Suggested Purification Approaches

Since explicit methods are unavailable, here is a general workflow and common techniques you could explore for purifying this compound. The following diagram outlines the logical decision process.

G Start Start: Crude this compound Step1 Analyze Purity (TLC, GC) Start->Step1 Step2 Identify Major Impurities Step1->Step2 Step3 Select Purification Method Step2->Step3 Method1 Distillation Step3->Method1 Method2 Flash Chromatography Step3->Method2 Method3 Acid-Base Wash Step3->Method3 Caution1 Check for Decomposition (Heating may induce cyclization to 2-methyloxetane) Method1->Caution1 Caution2 Avoid Strong Aqueous Bases (e.g., NaOH) to prevent unwanted reactions Method3->Caution2

  • Distillation: This is a common method for purifying liquid organics. Given that the related compound 4-chloro-1-butanol has a boiling point of 58-60°C at 3.0 mmHg [2], you can expect this compound to also be suitable for purification via fractional distillation under reduced pressure.
  • Chromatography: For high-purity requirements, especially on a small scale, flash column chromatography could be effective.
  • Acid-Base Washing: This can be used to remove acidic or basic impurities. However, crucially avoid strong aqueous bases given the high propensity for 4-chloro-2-butanol to undergo intramolecular cyclization [3].

References

4-Chlorobutan-2-ol reaction side products troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Mechanisms & Side Products

For 4-chlorobutan-2-ol, the reaction with aqueous sodium hydroxide is dominated by three competing pathways, leading to different primary products and side products [1].

The table below summarizes the quantitative distribution of these pathways for this compound and, for comparison, the isomeric 3-chloro-1-butanol [1]:

Compound Reaction Conditions SNi Product (Yield) SN2 Product (Yield) Elimination Product(s) (Yield)
4-Chloro-2-butanol Aqueous NaOH 2-Methyloxetane (74%) 1,2-Butanediol (12%) 1-Propene (via 1,4-Elimination, 11%)
3-Chloro-1-butanol Aqueous NaOH 2-Methyloxetane (2%) 1,2-Butanediol (1%) 1-Propene (via 1,4-Elimination, 72%), and other alkenes (via 1,2-Elimination, 25%)

This competition can be visualized in the following reaction workflow:

G Start This compound SNi Intramolecular Substitution (SNi) Start->SNi Dominant Path (74%) SN2 Bimolecular Substitution (SN2) Start->SN2 Minor Path (12%) Elim Elimination Start->Elim Minor Path (11%) P1 2-Methyloxetane (Main Product) SNi->P1 P2 1,2-Butanediol (Side Product) SN2->P2 P3 1-Propene (Side Product) Elim->P3

Troubleshooting FAQs

  • How can I minimize elimination side products? The data shows that for 4-chloro-2-butanol, elimination is a minor pathway (11%) under standard conditions with aqueous NaOH [1]. To further suppress it, avoid high temperatures and high base concentrations. Note that varying NaOH concentration (0.1-1.0 M) did not systematically alter the rate coefficients in related systems, but temperature control remains crucial to prevent favoring the energetically favorable elimination pathway [1].

  • Why is my yield of the cyclic ether (2-methyloxetane) lower than expected? The intramolecular SNi reaction is highly dependent on the molecule's ability to adopt a favorable conformation for cyclization [1]. For 4-chloro-2-butanol, both the +I-effect and conformational factors in the intermediate γ-chloroalkoxy anion strongly favor the SNi pathway. If your starting material is impure or contains the isomer 3-chloro-1-butanol, you will see significantly more elimination and less cyclization, as the latter isomer favors elimination (97% combined) [1]. Ensure the purity of your starting material.

  • What should I do if I need the open-chain substitution product? If your goal is to obtain the mono-alkylated product like 4-isopropylamino-2-butanol (from a reaction with isopropyl amine), the intramolecular SNi cyclization is a major competing side reaction [1]. To favor the intermolecular SN2 pathway, you could use a large excess of the external nucleophile to outcompete the internal OH group and/or use a polar aprotic solvent, which enhances SN2 reactivity [1].

Synthesis & Safety Considerations

  • Synthesis Note: A common precursor to 4-chloro-2-butanol is 4-hydroxy-2-butanone. A patented synthesis method for a related compound, 4-chloro-2-butanone, involves reacting 4-hydroxy-2-butanone with thionyl chloride (SOCl₂) without a solvent, followed by a careful work-up with sodium bicarbonate to neutralize acids [2]. This method, achieving over 95% yield, highlights the importance of controlled conditions to minimize by-products.

  • Safety Protocol: 4-Chloro-1-butanol (a closely related compound) is classified as a flammable liquid (Flash point: 36°C) and can cause skin burns, eye damage, and respiratory irritation [3]. Always handle it inside a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and keep it away from ignition sources [3].

References

optimizing 4-Chlorobutan-2-ol synthesis temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for a Key Precursor

A patented method for synthesizing 4-chloro-2-butanone, a closely related compound, provides a clear example of temperature-controlled chlorination. You can adapt and study this protocol for your work on 4-Chlorobutan-2-ol [1].

Synthesis of 4-Chloro-2-butanone from 4-Hydroxy-2-butanone

This method avoids solvents like n-hexane and is noted for its high yield (>95%), simplicity, and suitability for industrial production [1].

  • Reaction Equation: 4-Hydroxy-2-butanone + SOCl₂ → 4-Chloro-2-butanone + HCl + SO₂

  • Detailed Procedure:

    • Setup & Cooling: Charge 50 g of 4-hydroxy-2-butanone into a 500 ml four-neck flask. Cool the flask to -5°C [1].
    • Chlorination: Slowly add 82 g of thionyl chloride (SOCl₂) to the flask while maintaining the low temperature [1].
    • Reaction & Heating:
      • After the addition, let the reaction mixture stir at room temperature for 2-3 hours.
      • Subsequently, heat the mixture to 60°C and maintain this temperature for 0.5 to 1 hour [1].
    • Work-up:
      • Cool the mixture to room temperature.
      • Wash the organic solution with a 5 wt% sodium bicarbonate solution until the aqueous layer reaches pH 7.
      • Isolate the product via减压 (decompression/distillation under reduced pressure) [1].
Experimental Workflow Diagram

The following diagram outlines the key steps and temperature control points in this synthesis procedure.

G Start Start Reaction Setup A Charge 50g 4-Hydroxy-2-butanone into 500ml flask Start->A B Cool Reactor to -5°C A->B C Slowly Add 82g Thionyl Chloride (Maintain -5°C) B->C D Stir at Room Temperature for 2-3 hours C->D E Heat to 60°C Hold for 0.5-1 hour D->E F Cool to Room Temperature E->F G Wash with 5% NaHCO₃ until pH=7 F->G H Product Isolation via Reduced Pressure Distillation G->H End Obtain 4-Chloro-2-butanone H->End

Temperature Control Parameters

The table below summarizes the critical temperature control points from the synthesis protocol.

Stage Temperature Purpose & Rationale
Initial Cooling -5°C Minimizes side reactions during exothermic thionyl chloride addition [1]
Room Temp Hold Ambient Allows complete initial reaction after controlled reagent addition [1]
Elevated Temp Hold 60°C Ensures reaction completion; higher yield without solvent [1]

Troubleshooting Common Temperature-Related Issues

Here are solutions to common problems you might encounter related to temperature control.

Problem Possible Cause Solution
Low Yield Reaction temperature too low, leading to incomplete conversion. Ensure the 60°C heating step is maintained for the full duration (0.5-1 hour) [1].
Poor Purity / Side Products Temperature during thionyl chloride addition was too high. Verify cooling system efficiency; ensure reaction mixture is at -5°C before and during addition [1].
Color Formation / Decomposition Overheating during the distillation step. Carefully control heating during final product isolation under reduced pressure [1].
Troubleshooting Logic Diagram

This flowchart can help diagnose and resolve issues based on the observed symptoms.

G P Observed Problem? LowY Is the yield low? P->LowY PoorP Is product purity poor? (e.g., colors, impurities) P->PoorP Decomp Signs of decomposition during isolation? P->Decomp S1 Ensure reaction mixture is heated to and maintained at 60°C for 0.5-1 hour. LowY->S1 Yes S2 Verify cooling system. Ensure reactant is at -5°C during thionyl chloride addition. PoorP->S2 Yes S3 Carefully control heating during final distillation under reduced pressure. Decomp->S3 Yes

Important Chemical Context

It is crucial to distinguish between the compound in the synthesis protocol and your target molecule:

  • The synthesis protocol details the production of 4-chloro-2-butanone (a ketone, C₄H₇ClO) [1].
  • Your compound of interest, 4-chloro-2-butanol, is an alcohol (C₄H₉ClO) [2]. This means the protocol is for a different, though structurally similar, chemical.

The molecular formula for 4-Chloro-2-butanol is C₄H₉ClO, with an average mass of 108.565 Da [2].

References

solvent selection for 4-Chlorobutan-2-ol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reaction with Base

A key finding from the literature is that 4-Chlorobutan-2-ol is highly reactive and can undergo unintended pathways when treated with a base. Understanding this competing reactivity is essential for troubleshooting synthesis and purification steps.

The table below summarizes the dominant reaction pathways for 4-Chloro-2-butanol when reacted with aqueous sodium hydroxide (NaOH) [1].

Chlorohydrin Isomer Dominant Reaction Mechanism Primary Product Contribution
4-Chloro-2-butanol Intramolecular Substitution (SNi) 2-Methyloxetane 74%
4-Chloro-2-butanol Bimolecular Substitution (SN2) Not Specified 12%
4-Chloro-2-butanol 1,4-Elimination (Fragmentation) Not Specified 11%
3-Chloro-1-butanol 1,4- and 1,2-Elimination Propene 97%

This competitive reactivity can be visualized in the following workflow, which shows the fate of 4-Chloro-2-butanol under basic conditions:

Reaction Pathways of 4-Chloro-2-butanol in NaOH Start 4-Chloro-2-butanol in NaOH(aq) SNi Intramolecular Substitution (S_Ni) Start->SNi 74% SN2 Bimolecular Substitution (S_N2) Start->SN2 12% Elim 1,4-Elimination (Fragmentation) Start->Elim 11% ProductA 2-Methyloxetane SNi->ProductA ProductB Substitution Product SN2->ProductB ProductC Elimination Product Elim->ProductC

> This diagram illustrates that the intended product may not form due to rapid intramolecular cyclization [1].

Synthesis of a Key Chemical Precursor

Since direct information on this compound synthesis is limited, the synthesis of a closely related and commercially significant compound—4-Chloro-2-butanone—is provided below. This compound can be a key intermediate in organic synthesis [2] [3].

Synthesis of 4-Chloro-2-butanone from 4-Hydroxy-2-butanone [3]

  • Reaction: A nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom.
  • Reagents:
    • Substrate: 4-Hydroxy-2-butanone (50 g)
    • Chlorinating Agent: Thionyl chloride (SOCl₂, 82 g)
    • Base (for workup): 5 wt% Sodium Bicarbonate (NaHCO₃) solution
  • Procedure:
    • Add 4-Hydroxy-2-butanone to a 500 mL four-neck flask and cool to -5°C.
    • Slowly add thionyl chloride dropwise to the cooled solution.
    • After addition, hold the reaction at room temperature for 2-3 hours.
    • Heat the mixture to 60°C and maintain for 0.5-1 hour.
    • Cool the reaction mixture back to room temperature.
    • Wash the mixture with 5% sodium bicarbonate solution until the aqueous phase reaches pH 7.
    • Isolate the product, 4-Chloro-2-butanone, by减压 (decompression, likely referring to distillation under reduced pressure).
  • Note: This method is reported to have a synthesis yield of over 95% and is designed for industrial production, avoiding the use of hexane solvent [3].

Frequently Asked Questions

What is the main challenge when working with 4-Chloro-2-butanol? The primary challenge is its high reactivity, particularly under basic conditions. It predominantly undergoes a rapid intramolecular cyclization to form 2-methyloxetane, which can compete with and hinder other desired synthetic transformations [1].

Can I use 4-Chloro-2-butanone as a safer alternative in synthesis? Yes. Research demonstrates that 4-Chloro-2-butanone can effectively act as a donor of hydrogen chloride (HCl) in metal-catalyzed reactions, such as the iridium-catalyzed hydrochlorination of alkynes. This avoids the direct use of corrosive gaseous HCl and improves functional group tolerance [2].

Does the concentration of NaOH affect the reaction pathway of 4-Chloro-2-butanol? According to one study, varying the concentration of NaOH between 0.1 M and 1.0 M did not systematically change the second-order rate coefficients or the final product distribution. This suggests that the inherent reactivity of the molecule dominates over the base concentration in this range [1].

Key Experimental Considerations

Based on the available information, here are critical points to consider for your experiments:

  • Avoid Basic Conditions: If you need to isolate or use this compound, carefully control the pH to prevent decomposition and cyclization.
  • Precursor Strategy: Consider synthesizing your target molecule from a more stable precursor like 4-Chloro-2-butanone, which can be selectively reduced to the alcohol if needed.
  • Analytical Monitoring: Use techniques like GC-MS or NMR to monitor your reactions closely, as the product may be transient and prone to rearrangement.

References

preventing decomposition in 4-Chlorobutan-2-ol storage

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on 4-Chlorobutan-2-ol Storage & Stability

  • Q1: What is the primary decomposition pathway for this compound? The predominant decomposition reaction for this compound is an intramolecular substitution (SNi) when it comes into contact with aqueous bases or even moisture, leading to the formation of 2-methyloxetane [1]. This cyclic ether is the main product of decomposition. A smaller proportion of the reaction may proceed via bimolecular substitution (SN2) or elimination pathways [1].

  • Q2: How should I store this compound to maximize its shelf life? To preserve the integrity of this compound, storage conditions must focus on excluding moisture and controlling the chemical environment.

    • Moisture Control: Store in a tightly sealed, air-tight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and carbon dioxide [1].
    • Acidic Environment: Consider storing over a mild, solid acid desiccant to neutralize any basic impurities and absorb trace water. Caution: The acid must be chemically compatible and not promote other side reactions.
    • Stabilization: For long-term storage, the compound can be stabilized by converting it into a less reactive derivative, such as 4-chlorobutyl propionate, which can be converted back to the alcohol when needed [2].
  • Q3: How can I monitor the purity of this compound over time? Regular analysis using techniques like Gas Chromatography (GC) or HPLC is recommended. A decrease in the this compound peak and the appearance of a new peak for 2-methyloxetane are clear indicators of decomposition [1].

Troubleshooting Guide

Observed Problem Possible Cause Recommended Solution
Formation of a volatile cyclic ether Intramolecular substitution (SNi) reaction triggered by trace bases or moisture [1]. Ensure storage containers are moisture-free; use inert atmosphere; check for basic contaminants.
Decrease in pH of the material Hydrolysis of the chloride, releasing hydrochloric acid (HCl). Purify the material to remove acidic impurities; store with a compatible acid scavenger.
Unexpected reaction products in downstream synthesis Decomposed or impure starting material. Always assess purity via GC/HPLC immediately before use in sensitive reactions.

Experimental Protocols for Stability Assessment

Protocol 1: Kinetic Monitoring of Decomposition

This protocol helps quantify the stability of this compound under different storage conditions.

  • Sample Preparation: Prepare multiple samples of this compound in vials with different controlled environments:
    • Vial A: Under nitrogen atmosphere.
    • Vial B: With 3Å molecular sieves.
    • Vial C: Exposed to ambient air (as a control).
  • Storage and Sampling: Store all vials at a constant temperature (e.g., 25°C). At predetermined time intervals, extract a small aliquot from each vial.
  • Analysis: Dilute the aliquot with a suitable solvent and analyze by Gas Chromatography (GC).
  • Data Analysis: Plot the concentration of this compound and the formation of 2-methyloxetane over time. The rate constant for the SNi reaction of 4-Chloro-2-butanol has been reported in literature, which can serve as a benchmark [1].
Protocol 2: Accelerated Stability Study

This method uses elevated temperatures to rapidly predict long-term stability.

  • Stress Conditions: Place sealed ampules of this compound in ovens at elevated temperatures (e.g., 40°C, 60°C).
  • Regular Monitoring: Analyze samples weekly using GC/HPLC.
  • Modeling: Use the Arrhenius equation to extrapolate the degradation rate at standard storage temperatures based on the rates observed at higher temperatures.

Decomposition Reaction Pathway

The diagram below illustrates the primary decomposition mechanism of this compound and its relationship with storage conditions.

G Start This compound Intermediate Chloro-alkoxy Anion Intermediate Start->Intermediate Step 1: Initiation Moisture Moisture / Base Moisture->Intermediate Reaction Trigger Product 2-Methyloxetane (Cyclic Ether) Intermediate->Product Step 2: SNi Cyclization (Predominant) ByPath Minor Pathways (SN2, Elimination) Intermediate->ByPath Minor Processes

Key Storage Recommendations Summary

For optimal stability of this compound, adhere to the following practices:

Principle Implementation
Control Moisture Use airtight containers, inert gas, and molecular sieves.
Monitor Purity Use GC/HPLC to track the appearance of 2-methyloxetane [1].
Understand Kinetics The SNi intramolecular cyclization is the dominant decomposition route [1].
Stabilize via Derivatization For very long storage, convert to a stable ester like 4-chlorobutyl propionate [2].

References

4-Chlorobutan-2-ol intramolecular reaction competing pathways

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the predominant reaction pathway for 4-chlorobutan-2-ol in aqueous sodium hydroxide?

    • A: The total reaction is dominated by intramolecular substitution (SNi, 74%), forming 2-methyloxetane. Bimolecular substitution (SN2, 12%) and 1,4-elimination, or fragmentation (11%), are significant but minor pathways [1].
  • Q2: How does the reactivity of 4-chloro-2-butanol compare to 3-chloro-1-butanol under the same conditions?

    • A: They exhibit dramatically different behaviors. While 4-chloro-2-butanol undergoes mostly substitution (SNi), 3-chloro-1-butanol is dominated by elimination (97%), specifically 1,4-elimination (72%) and 1,2-elimination (25%). Substitution reactions for 3-chloro-1-butanol are minimal (SNi 2%, SN2 1%) [1].
  • Q3: Do changes in base concentration or temperature significantly affect the product distribution for 4-chloro-2-butanol?

    • A: According to the cited study, varying NaOH concentrations from 0.1 to 1.0 M did not systematically impact the second-order rate coefficients. Furthermore, changes in temperature did not significantly alter the reaction product ratios [1].
  • Q4: What is the proposed mechanism for the major SNi pathway?

    • A: The SNi (Substitution Nucleophilic Internal) mechanism proceeds through a cyclic transition state where the chlorine atom and the oxygen of the deprotonated hydroxyl group are both associated with the same carbon atom, facilitating ring closure to form an oxetane [1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the research on the reactions of 4-chloro-2-butanol and 3-chloro-1-butanol.

Table 1: Product Distribution from Reaction with Aqueous NaOH [1]

Compound SNi (%) SN2 (%) 1,4-Elimination (%) 1,2-Elimination (%)
4-Chloro-2-butanol 74 12 11 -
3-Chloro-1-butanol 2 1 72 25

Table 2: Reaction with Isopropyl Amine [1]

Compound Product Formed Rate Constant (10⁻⁶ s⁻¹)
4-Chloro-2-butanol 4-isopropylamino-2-butanol 45.0 ± 1.3
3-Chloro-1-butanol 3-isopropylamino-1-butanol 0.55 ± 0.02

Experimental Protocol: Competing Pathways of 4-Chloro-2-butanol

This protocol is adapted from the methodology used in the search results to analyze the product distribution of 4-chloro-2-butanol in basic aqueous solution [1].

1. Reagent Preparation

  • Prepare an aqueous sodium hydroxide (NaOH) solution with a concentration between 0.1 M and 1.0 M.
  • Obtain pure 4-chloro-2-butanol. Ensure all glassware is clean and dry before use.

2. Reaction Setup

  • In a suitable reaction vessel (e.g., a round-bottom flask), add a known volume of the NaOH solution.
  • Equip the vessel with a magnetic stirrer and a condenser if heating is applied.
  • Add a precise quantity of 4-chloro-2-butanol to the NaOH solution to initiate the reaction. The reaction can be carried out at various temperatures, though the study indicates product ratios are not highly temperature-sensitive [1].

3. Reaction Monitoring & Work-up

  • Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or GC-MS, to separate and identify the products (2-methyloxetane, substitution, and elimination products).
  • After the reaction is complete, the mixture can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts should be dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

4. Product Analysis

  • Analyze the dried organic extract using GC or GC-MS to determine the identity and relative proportions of the reaction products.
  • Compare the retention times and mass spectra of the products with those of authentic samples to confirm their structures: 2-methyloxetane (SNi product), substitution products from SN2, and alkenes from elimination.

Reaction Mechanism Diagrams

The diagram below illustrates the three competing reaction pathways for 4-chloro-2-butanol in basic conditions, based on the product distribution data [1].

G Start 4-Chloro-2-butanol + OH⁻ TS1 Chloroalkoxy Anion Start->TS1  Deprotonation SNi 2-Methyloxetane (74%) TS1->SNi  Intramolecular Attack SN2 SN2 Diol Product (12%) TS1->SN2  Intermolecular Attack Elim Alkene(s) (11%) TS1->Elim  Proton Abstraction & Cl⁻ Loss

This diagram summarizes the key factors that influence which reaction pathway dominates.

G Factor1 +I Effect and Conformation Outcome1 Favors SNi in 4-Chloro-2-butanol Factor1->Outcome1         Factor2 Location of Cl (Primary vs. Secondary Carbon) Outcome2 Disfavors SNi in 3-Chloro-1-butanol Factor2->Outcome2         Factor3 Competing Elimination (Thermodynamic Stability) Outcome3 Favors Elimination in 3-Chloro-1-butanol Factor3->Outcome3        

References

reducing hERG liability in 4-Chlorobutan-2-ol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is hERG liability and why is it a concern? The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel critical for cardiac action potential repolarization. Inhibition of this channel by drugs can lead to Long QT Syndrome, a condition that may progress to fatal arrhythmias and is a major cause of drug candidate failure and market withdrawal [1] [2].

  • What are the key structural features of hERG blockers? A common pharmacophore often includes a basic nitrogen (positively charged at physiological pH) and multiple hydrophobic aromatic features [1] [2]. The key residues in the channel's binding site, identified through mutagenesis studies, are Tyr652, Phe656, Thr623, Ser624, Val625, Gly648, and Phe557 [1].

  • What in silico approaches can predict hERG liability? A combination of methods is often most effective [2]. The table below summarizes the main approaches.

Approach Description Key Strengths
Ligand-Based (LB) Uses machine learning with molecular descriptors/fingerprints to find patterns among known binders [1]. Fast, excellent performance with chemically similar compounds [1].
Structure-Based (SB) Uses molecular docking into a protein structure (e.g., PDB 7CN1) to predict binding poses/scores [1]. Can predict activity for novel scaffolds unlike LB models [1].
Expert System Uses manually curated structural alerts based on known toxicophores [2]. Provides easily interpretable rules for medicinal chemists [2].
  • What experimental methods are used for confirmation?
    • Gold Standard: Patch-clamp electrophysiology [2].
    • Other Assays: Fluorescence-based binding assays and radioligand binding assays [2].

Troubleshooting Guide

This guide addresses common issues in predicting and interpreting hERG liability.

Issue & Symptoms Potential Causes Recommended Solutions

| Inconsistent In Silico Predictions Conflicting activity predictions from different models. | - Models trained on different data/thresholds [2].

  • Over-reliance on a single method. | - Use a consensus approach [2].
  • Favor models combining LB and SB features for superior performance on novel scaffolds [1]. | | Poor Predictive Power for Novel Scaffolds LB models fail for chemically distinct compounds. | - LB models rely on structural similarity to training data [1]. | - Utilize structure-based methods like docking [1].
  • Combine LB and SB features in a single model [1]. | | Weak hERG Signal in Early-Stage Compounds Low but measurable binding affinity in vitro. | - Suboptimal interactions with key residues (Tyr652, Phe656). | - Reduce pKa: Lower the basicity of the amine to decrease positive charge [1].
  • Steric Blocking: Add bulky groups near the basic amine to disrupt cavity binding. |

Experimental Protocol: hERG Liability Assessment Workflow

For clarity, the following diagram outlines a recommended workflow for assessing hERG liability in early drug discovery.

Start Start: New Chemical Entity InSilico In Silico Screening Start->InSilico LB Ligand-Based Prediction InSilico->LB SB Structure-Based Docking InSilico->SB Expert Expert System Alerts InSilico->Expert Consensus Consensus Analysis LB->Consensus SB->Consensus Expert->Consensus LowRisk Low Risk Predicted Consensus->LowRisk HighRisk High Risk Predicted Consensus->HighRisk InVitro In Vitro Assay (e.g., Patch-Clamp) LowRisk->InVitro MedChem Medicinal Chemistry Optimization HighRisk->MedChem MedChem->InSilico Iterate Design InVitro->MedChem If Positive Proceed Proceed in Development InVitro->Proceed

The workflow for hERG liability assessment integrates computational and experimental methods. It begins with In Silico Screening using multiple complementary approaches (Ligand-Based, Structure-Based, Expert Systems) [1] [2]. A Consensus Analysis of these results determines the predicted risk.

If High Risk is predicted, the molecule should undergo Medicinal Chemistry Optimization before further testing. Strategies include reducing the molecule's basicity (pKa), introducing steric hindrance near the basic center, or reducing overall hydrophobicity [1]. The design should then be iterated.

Compounds predicted as Low Risk can proceed to In Vitro Assays. The gold standard is the patch-clamp electrophysiology assay [2]. A negative result here allows the project to Proceed in Development, while a positive result loops back to the optimization phase.

References

Reaction Pathways of 4-Chlorobutan-2-ol with Aqueous NaOH

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Pathway Product Formed Approximate Yield Key Influencing Factors
Intramolecular Substitution (SNi) 2-methyloxetane 74% +I-effect, conformational factors in intermediate γ-chloroalkoxy anion [1].
Bimolecular Substitution (SN2) Not specified 12% Concentration of nucleophile [1].
1,4-Elimination (Fragmentation) Not specified 11% Opposite conformational factors disfavor this pathway in 4-Chlorobutan-2-ol [1].

This competition arises because the molecule contains both a chlorine leaving group and a hydroxyl group, allowing for substitution and elimination reactions. The high selectivity for the intramolecular pathway (SNi) is due to conformational factors and the +I-effect (inductive effect) that favor the formation of a cyclic oxonium ion intermediate, leading to the cyclic ether, 2-methyloxetane [1].

For a visual summary of these competing pathways, see the following reaction flowchart.

This compound Reaction Pathways Start This compound SNi Intramolecular Substitution (SNi) Start->SNi Favored by conformational factors SN2 Bimolecular Substitution (SN2) Start->SN2 Disfavored Elim 1,4-Elimination Start->Elim Disfavored Product1 2-methyloxetane (Major Product, 74%) SNi->Product1 Product2 Linear Substitution Product (Minor, 12%) SN2->Product2 Product3 Fragmentation Product (Minor, 11%) Elim->Product3


Frequently Asked Questions (FAQs)

Q1: How can I maximize the yield of the cyclic ether (2-methyloxetane)?
  • A: The reaction is inherently selective for the SNi pathway. To maximize yield:
    • Use aqueous NaOH. The study was conducted in aqueous sodium hydroxide, and the SNi mechanism is specific to this environment [1].
    • Avoid high concentrations of other nucleophiles. While the study found that varying NaOH concentration (0.1-1.0 M) did not systematically change the rate, a high concentration of a different, stronger nucleophile might promote the competing SN2 pathway [1].
    • Control temperature. The product distribution was not significantly altered by temperature changes, suggesting the inherent selectivity is robust under standard conditions [1].
Q2: Why does the similar compound 3-chloro-1-butanol show completely different reactivity?
  • A: The reactivity is highly sensitive to the positions of the functional groups.
    • In This compound, the chlorine and hydroxyl groups are arranged in a way that allows the alkoxide ion to interact intramolecularly with the carbon bearing the chlorine, making the 5-membered cyclic transition state for SNi favorable.
    • In 3-chloro-1-butanol, this favorable conformation is not possible. Instead, the reaction is dominated by elimination (97% combined), with only a trace amount (2%) of SNi reaction. This stark difference highlights the critical role of molecular conformation and the carbon (primary vs. secondary) to which the chlorine is attached [1].
Q3: The concept of "iteroselectivity" was mentioned in my search. Is it relevant here?
  • A: While your search results introduce iteroselectivity as a new concept related to controlling selectivity when multiple stereocenters are present, the specific experimental data for this compound does not discuss it [2]. The high selectivity observed in this reaction is primarily explained by traditional regioselectivity and the specific SNi mechanism. Iteroselectivity is a broader, more advanced concept for complex multi-step syntheses [2].
Q4: Are there alternative, non-corrosive methods to activate molecules like this compound?
  • A: Yes, modern catalysis offers alternatives. While not directly tested on this compound, one study describes an iridium-catalyzed transfer hydrohalogenation that uses 4-chlorobutan-2-one as a safe, non-corrosive HCl donor [3]. This "shuttle catalysis" approach avoids using gaseous HCl and has excellent functional group tolerance, which could be useful for related synthetic strategies involving acid-sensitive compounds [3].

References

handling and safety precautions for 4-Chlorobutan-2-ol

Author: Smolecule Technical Support Team. Date: February 2026

Hazard Identification

Based on the classification of 4-Chloro-1-butanol, the related compound is considered hazardous and poses several health and physical risks [1].

The table below summarizes the hazard classification and corresponding warning symbols (pictograms):

Hazard Class Category Signal Word Pictogram
Flammable Liquids 3 Warning
Acute Toxicity (Oral) 4
Skin Irritation 2
Eye Irritation 2
Specific Target Organ Toxicity (Single Exposure) 3

Hazard Statements [1]:

  • H226: Flammable liquid and vapour.
  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.
  • H351: Suspected of causing cancer.

Handling, Storage, and Exposure Controls

Safe Handling Precautions [1]:

  • Handle in a well-ventilated place.
  • Avoid contact with skin, eyes, and clothing.
  • Avoid breathing dust, mist, or vapors.
  • Use non-sparking tools and take measures to prevent static discharge.
  • Do not eat, drink, or smoke in areas where the chemical is handled.

Personal Protective Equipment (PPE) [1]:

  • Eye/Face Protection: Wear tightly fitting safety goggles.
  • Skin Protection: Wear fire-resistant and impervious clothing and protective gloves.
  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Storage Conditions [1] [2]:

  • Store in a cool, well-ventilated place.
  • Keep the container tightly sealed and locked up.
  • Keep away from heat, sparks, open flames, and hot surfaces.
  • Store separately from oxidizing agents and foodstuffs [2].

Physical and Chemical Properties The following quantitative data is primarily for 4-Chloro-1-butanol and is provided for reference [1] [2]:

Property Value
Physical State Liquid
Appearance Clear, colorless to light yellow
Molecular Formula C4H9ClO
Molecular Weight 108.57 g/mol
Boiling Point 162°C
Flash Point 36°C
Density 1.089 g/cm³
Solubility Soluble in methanol, chloroform, and dimethyl sulfoxide

First Aid and Firefighting Measures

First Aid Measures [1]:

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
  • Skin Contact: Take off contaminated clothing immediately and wash skin with plenty of soap and water. Consult a doctor.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.
  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.

Firefighting Measures [1]:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
  • Hazards: Flammable liquid and vapour.
  • Protection for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Workflow for Spill Response

The following diagram outlines the logical steps and key decision points for responding to an accidental spill of this chemical, based on the general safety guidelines.

Start Spill Occurs Assess Assess Spill Size and Hazards Start->Assess Evacuate Alert nearby personnel. Evacuate area if large spill. Assess->Evacuate Large or Hazardous Spill PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE Small, Manageable Spill End End Evacuate->End Contain Contain Spill using inert absorbent material PPE->Contain Collect Collect Contaminated Absorbent Material Contain->Collect Dispose Dispose as Hazardous Waste according to regulations Collect->Dispose Decon Decontaminate Surface Dispose->Decon Report Report Incident Decon->Report Report->End

Frequently Asked Questions (FAQs)

Q1: What is the most critical physical hazard when working with this compound? The most critical physical hazard is its flammability (Flash point: 36°C) [1]. It is essential to keep it away from heat, sparks, open flames, and hot surfaces, and to ground equipment to prevent static discharge [1].

Q2: What should I do immediately if I get some on my skin? Immediately remove contaminated clothing and wash the affected skin thoroughly with plenty of soap and water. It is advised to consult a doctor after initial first aid [1].

Q3: How should waste material and empty containers be handled? Adhered or collected waste material should be disposed of promptly in accordance with local regulations. Contents and containers must be disposed of at an appropriate treatment and disposal facility [1].

Critical Disclaimer on Information

The safety information provided here is primarily sourced from the Safety Data Sheet for 4-Chloro-1-butanol (CAS 928-51-8) [1]. While this is a closely related compound, the specific handling and toxicity profile for 4-Chlorobutan-2-ol (CAS 2203-34-1) [3] may differ.

Before working with this compound, you must:

  • Obtain and consult the official, product-specific Safety Data Sheet (SDS) from your chemical supplier.
  • Conduct a risk assessment tailored to your specific experimental setup.
  • Adhere to all local institutional safety protocols and regulations.

References

4-Chlorobutan-2-ol elimination kinetics analysis

Author: Smolecule Technical Support Team. Date: February 2026

Elimination Kinetics Comparison

The table below summarizes the key experimental findings for the elimination reactions of two chlorinated alcohols in aqueous sodium hydroxide, showcasing how structural differences influence the reaction pathway [1].

Compound Dominant Reaction (% Contribution) Other Significant Reactions Major Product(s)

| 4-Chlorobutan-2-ol | Intramolecular Substitution (SNi, 74%) | - Bimolecular Substitution (SN2, 12%)

  • 1,4-Elimination (Fragmentation, 11%) | 2-Methyloxetane | | 3-Chloro-1-butanol | 1,4-Elimination (72%) | - 1,2-Elimination (25%)
  • Intramolecular Substitution (SNi, 2%)
  • Bimolecular Substitution (SN2, 1%) | Propene |

This data clearly illustrates that a small change in the relative position of the functional groups (chloro and hydroxyl) leads to a complete shift in the dominant reaction mechanism, from primarily substitution for this compound to primarily elimination for 3-chloro-1-butanol [1].

Detailed Experimental Protocols

The comparative data in the table above was generated using the following experimental methodology [1]:

  • Reaction Setup: The reactions were carried out by reacting the chlorinated alcohol substrate with aqueous sodium hydroxide (NaOH).
  • Base Concentration: The NaOH concentration was varied between 0.1 M and 1.0 M to study its effect.
  • Key Finding on Concentration: The study concluded that varying the base concentration within this range did not cause a systematic impact on the second-order rate coefficients. Furthermore, changes in temperature did not significantly alter the resulting product ratios.
  • Analysis: The product distributions were analyzed to determine the contribution of each competing reaction pathway.

Mechanistic Pathways

The following diagram illustrates the key competing reaction mechanisms for this compound, which account for the products listed in the comparison table.

G Start This compound SNi S_Ni Mechanism (74%) Start->SNi Intramolecular SN2 S_N2 Mechanism (12%) Start->SN2 Intermolecular Elim 1,4-Elimination (11%) Start->Elim ProductSNi 2-Methyloxetane SNi->ProductSNi ProductSN2 Substituted Product SN2->ProductSN2 ProductElim Unsaturated Ketone Elim->ProductElim

Interpretation of the Findings

The stark contrast in the behavior of the two isomers can be attributed to two main factors [1]:

  • Inductive and Conformational Effects: In This compound, the chlorine is on a primary carbon, and the molecule can adopt a conformation where the alkoxide intermediate is well-positioned to attack the carbon bearing the chlorine in an internal fashion (SNi). This is further favored by the electron-donating effect (+I effect) of the alkyl chain.
  • Thermodynamic Control: The dominance of elimination in 3-chloro-1-butanol is explained by the stability of its product, propene. Furthermore, having the chlorine on a secondary carbon in this molecule makes it less favorable for the SNi reaction.

References

4-Chlorobutan-2-ol neighboring group participation study

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Elimination and NGP

The gas-phase elimination kinetics of chloroketones, including 4-chlorobutan-2-one, have been studied using computational methods. The key finding is that the mechanism and rate of elimination are highly dependent on the molecular structure, particularly the position of the chlorine atom relative to the carbonyl group [1].

  • 4-Chlorobutan-2-one: This compound undergoes elimination via a non-synchronous four-membered cyclic transition state (TS). In this mechanism, the carbonyl group's assistance is limited [1].
  • 5-Chloropentan-2-one and 4-chloro-1-phenylbutan-1-one: These compounds exhibit a different behavior where the carbonyl oxygen anchimerically assists the elimination through a polar five-membered cyclic TS mechanism. This NGP leads to a significant increase in the reaction rate compared to 4-chlorobutan-2-one [1].

The polarization of the C-Cl bond is a key, rate-determining step in these reactions. The ability of the carbonyl oxygen to stabilize the developing positive charge on the carbon atom dictates the efficiency of the process [1].

The diagram below illustrates the contrasting mechanisms.

G cluster_four Mechanism for 4-Chlorobutan-2-one cluster_five Mechanism for 5-Chloropentan-2-one TS1 Four-Membered Transition State Product1 Unsaturated Ketone + HCl TS1->Product1 Reactant1 4-Chlorobutan-2-one Reactant1->TS1 Elimination TS2 Five-Membered Transition State Product2 Unsaturated Ketone + HCl TS2->Product2 Reactant2 5-Chloropentan-2-one Reactant2->TS2 Elimination NGP Neighboring Group Participation (O) NGP->TS2

Computational Methods and Data

The following table summarizes the key electronic structure methods used in the theoretical study to investigate the elimination kinetics [1].

Computational Method Basis Set(s) Studied Compounds
B3LYP 6-31G(d,p), 6-31++G(d,p) 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one
MPW91PW91 6-31G(d,p), 6-31++G(d,p) 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one
PBEPBE 6-31G(d,p), 6-31++G(d,p) 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one
MP2 6-31++G(d,p) 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chlorobutan-2-one, 5-chloropentan-2-one, 4-chloro-1-phenylbutan-1-one

Experimental Protocol Insights

The study was conducted entirely in the gas phase to isolate the reaction kinetics from solvent effects. Below is an overview of the general computational workflow used [1].

G step1 1. Geometry Optimization step2 2. Transition State Search & Confirmation step1->step2 step3 3. Frequency Calculation step2->step3 step4 4. Kinetics Analysis (Rate Constant) step3->step4 step5 5. Electronic Analysis (NBO, AIM) step4->step5

  • Electronic Analysis: To understand the interaction between the carbonyl group and the chlorine-leaving group, researchers performed Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses on the calculated structures. These methods help quantify the extent of electronic delocalization and bond critical points, providing evidence for NGP [1].

References

4-Chlorobutan-2-ol versus other haloalcohols in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Haloalcohols in Synthesis

Haloalcohols are valuable synthetic intermediates, but their utility depends heavily on their specific structure and stability.

  • Inherent Stability: The alpha-haloalcohol functional group (where the halogen and alcohol group are on the same carbon) is often inherently unstable and can decompose to a carbonyl compound and hydrogen halide [1]. Stability can be increased by factors like perfluorination, ring strain, or the presence of an adjacent carbonyl group [1].
  • Synthesis from Diols: A common method for preparing longer-chain haloalcohols involves reacting a diol with an aqueous hydrogen halide (like HCl or HBr) in a water-immiscible organic solvent [2]. This reaction requires careful control of temperature, hydrogen halide concentration, and phase volume ratios to maximize the yield of the desired monohaloalcohol and minimize the formation of dihalide byproducts [2].
  • Synthesis from Epoxides: The ring-opening of epoxides with hydrogen halides is a classical route to beta-haloalcohols (where the halogen and alcohol are on adjacent carbons) [1]. The regioselectivity of this opening can be controlled by enzymes or reaction conditions [1].
  • Modern Applications: Haloalcohols continue to be relevant in modern synthetic methodologies. For example, they can be used in transition-metal-free [3 + 2] annulation reactions with azadienes to construct complex spiro-oxazolidine structures [3].

Synthesis of 4-Chlorobutanol

While information specifically on 4-chlorobutan-2-ol is scarce, a closely related compound, 4-chlorobutanol, is synthesized from tetrahydrofuran (THF) and hydrogen chloride.

Feature Description
Reactants Tetrahydrofuran (THF) and Hydrogen Chloride (HCl) [4].
Catalyst Resin quaternary ammonium halide [4].
Key Advantage The catalytic process improves upon older, non-catalytic methods [4].

A Framework for Comparison

To objectively compare this compound with other haloalcohols, you would typically design experiments to evaluate the following parameters. The table below outlines a potential experimental framework.

Comparison Parameter Experimental Approach & Key Considerations
General Stability & Handling Analyze decomposition rates under various conditions (temperature, light, storage time); monitor for carbonyl formation and acid release [1].
Reactivity as Alkylating Agents Measure kinetics of nucleophilic substitution reactions (e.g., with azide, cyanide, or amines) to determine relative leaving group ability and rate [3].
Performance in Key Reactions Compare yields and regioselectivity in common transformations like cyclizations (e.g., with azadienes) [3] or etherifications.
Synthetic Accessibility Evaluate the cost, availability of starting materials, number of synthesis steps, and overall yield for each haloalcohol [4] [2].

This workflow outlines a logical approach for a comparative study:

Start Define Comparative Objectives Step1 Select Haloalcohol Candidates Start->Step1 Obj1 Reactivity Step1->Obj1 Obj2 Stability Step1->Obj2 Obj3 Synthetic Utility Step1->Obj3 Step2 Plan Experimental Protocols Proto1 Nucleophilic Substitution Step2->Proto1 Proto2 Stability Studies Step2->Proto2 Proto3 Application in Target Synthesis Step2->Proto3 Step3 Conduct Experiments & Collect Data Step4 Analyze Data & Draw Conclusions Step3->Step4 Obj1->Step2 Obj2->Step2 Obj3->Step2 Proto1->Step3 Proto2->Step3 Proto3->Step3

References

transition state analysis of 4-Chlorobutan-2-ol reactions

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Mechanisms & Quantitative Comparison

The following table summarizes the key experimental findings for the reaction of 4-chloro-2-butanol with aqueous sodium hydroxide, in direct comparison with 3-chloro-1-butanol. The data clearly shows how a simple change in the position of the chlorine atom and the hydroxyl group dramatically shifts the dominant reaction pathway [1].

Compound Intramolecular Substitution (SNi) Bimolecular Substitution (SN2) 1,4-Elimination (Fragmentation) 1,2-Elimination
4-Chloro-2-butanol 74% 12% 11% -
3-Chloro-1-butanol 2% 1% 72% 25%

Key Mechanistic Insights [1]:

  • The reaction of 4-chloro-2-butanol is dominated by the intramolecular substitution (SNi) mechanism, leading to the formation of 2-methyloxetane. This pathway is favored by conformational factors and the inductive effect (+I) within the intermediate γ-chloroalkoxy anion.
  • In contrast, 3-chloro-1-butanol primarily undergoes elimination reactions. The high yield of 1,4-elimination (fragmentation) is attributed to the greater stability of its product, propene, compared to the fragmentation products from 4-chloro-2-butanol.
  • The location of the chlorine on a secondary carbon in 4-chloro-2-butanol makes the SNi reaction more favorable for this isomer.

Experimental & Computational Protocols

Detailed Experimental Protocol for Alkaline Hydrolysis

The quantitative data in the table above was obtained through the following experimental methodology [1]:

  • Reaction Setup: The chlorinated alcohol (e.g., 4-chloro-2-butanol) is reacted with an aqueous sodium hydroxide (NaOH) solution.
  • Concentration Variation: The concentration of NaOH is typically varied (e.g., from 0.1 M to 1.0 M) to study its effect on the reaction kinetics.
  • Kinetic Analysis: The reaction is monitored over time to determine the second-order rate coefficients for the overall reaction.
  • Product Analysis: The products of the reaction are separated and quantified (e.g., using gas chromatography) to determine the distribution of different pathways (substitution vs. elimination).
  • Activation Parameters: The energy barrier (activation enthalpy) for the reaction can be determined from kinetic data at different temperatures. For instance, 3-chloro-1-butanol has an activation enthalpy about 8 kJ/mol lower than that of 4-chloro-2-butanol, contributing to its faster dehydrochlorination [1].
Computational Workflow for Transition State Analysis

Transition State Theory (TST) provides the foundation for using computational chemistry to understand these reaction pathways. The following diagram illustrates the general workflow for identifying a transition state, which is the high-energy structure that forms as reactants are converted to products [2].

A Choose Computational Method B Optimize Reactants and Products A->B C Generate Guess for Transition State B->C D Optimize the Transition State C->D E Verify Transition State D->E

Step-by-Step Guide [2]:

  • Choose a Computational Method: Select a suitable quantum chemical method like Density Functional Theory (DFT) for a good balance of accuracy and computational cost.
  • Optimize Reactants and Products: Calculate and optimize the minimum energy structures of the starting materials and the final products.
  • Generate a Guess for the Transition State: Use methods like the Nudged Elastic Band (NEB) or the Growing String Method (GSM) to interpolate between reactants and products and generate an initial structure for the transition state.
  • Optimize the Transition State: Use computational software to find the exact saddle point on the Potential Energy Surface (PES) corresponding to the transition state.
  • Verify the Transition State: A critical final step is to perform a frequency calculation. A true transition state will have exactly one imaginary vibrational frequency (negative value), which corresponds to the motion along the reaction path.

Theoretical Framework and Significance

Transition State Theory (TST), developed in the 1930s, is the cornerstone for understanding reaction kinetics [2] [3]. Its key principles are [4] [3]:

  • It posits that a reaction proceeds through a high-energy, short-lived transition state or activated complex.
  • The rate of the reaction is proportional to the concentration of this activated complex and its frequency of converting into products.
  • The Eyring equation connects the microscopic world of the transition state to the macroscopic reaction rate constant, incorporating the Gibbs free energy of activation (ΔG‡) [2] [4].

TST is remarkably successful because it requires only minimal information about the potential energy surface near the transition state and reactants to predict reaction rates [3]. While standard TST is a classical theory, modern extensions like Semiclassical Transition State Theory (SCTST) automatically incorporate quantum effects such as zero-point energy and tunneling, leading to higher accuracy [3].

Conclusion and Further Research

The analysis shows that 4-chloro-2-butanol favors an intramolecular cyclization (SNi) pathway, a behavior distinct from its positional isomer. This reactivity is highly dependent on molecular structure.

To deepen your research, you could:

  • Explore Broader Conditions: Investigate the reaction mechanisms of 4-chloro-2-butanol with other nucleophiles, such as amines. Search for specific studies on its reaction with isopropylamine or other nitrogen nucleophiles.
  • Refine Computational Models: Employ more advanced computational methods like SCTST or variational TST (VTST) to achieve more accurate kinetic data and better account for quantum effects [3].

References

Comparative Reaction Data for 4-Chlorobutan-2-ol and 3-Chloro-1-butanol

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below compares the reaction pathways of 4-Chloro-2-butanol and 3-Chloro-1-butanol in aqueous sodium hydroxide, compiled from a 2011 experimental study [1].

Reaction Compound SNi (%) SN2 (%) 1,4-Elimination (%) 1,2-Elimination (%)
4-Chloro-2-butanol 74 12 11 -
3-Chloro-1-butanol 2 1 72 25

Experimental Protocol Summary

The supporting experimental data was generated using the following methodology [1]:

  • Reaction Setup: The chlorinated butanol compounds were reacted with aqueous sodium hydroxide (NaOH).
  • Conditions: The concentration of NaOH was varied between 0.1 M and 1.0 M. The study noted that this variation did not systematically impact the second-order rate constants, nor did changes in temperature significantly alter the product ratios [1].
  • Analysis: Product distributions were analyzed to determine the percentage contribution of each reaction mechanism (SNi, SN2, and eliminations).

Reaction Workflow and Mechanisms

The diagram below illustrates the competing reaction pathways for 4-Chloro-2-butanol based on the experimental data, showing how the same starting material leads to different products via distinct mechanisms.

ReactionMechanisms Start 4-Chloro-2-butanol SNi SNi (74%) Start->SNi Intramolecular Dominant SN2 SN2 (12%) Start->SN2 Bimolecular Elim 1,4-Elimination (11%) Start->Elim Fragmentation Product1 2-methyloxetane SNi->Product1 Product2 Substituted Butanol SN2->Product2 Product3 Propene Elim->Product3

Diagram: Competing Pathways for 4-Chloro-2-butanol in NaOH.

Interpretation of Findings and Data Gaps

  • Mechanism Dominance: The data shows that for 4-Chloro-2-butanol, the intramolecular substitution (SNi) is the dominant pathway, favored by both conformational factors and the inductive effect (+I) in the intermediate γ-chloroalkoxy anion [1]. In contrast, 3-Chloro-1-butanol primarily undergoes elimination reactions.
  • Key Difference: The location of the chlorine and hydroxyl groups on the carbon chain critically determines the favored reaction pathway.
  • Information Constraints: The search results did not contain computational studies (e.g., DFT calculations), data on activation energies, or comparisons to other common alcohols like 2-chloro-1-butanol. The available experimental data is over a decade old.

References

comparative reactivity of 4-Chlorobutan-2-ol stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Foundations of Stereoisomerism

Understanding the different types of isomerism is crucial for discussing the reactivity of specific stereoisomers. The following table outlines the key categories.

Isomer Type Relationship Between Molecules Impact on Physical/Chemical Properties
Constitutional Isomers [1] Same molecular formula, but different atom connectivity. Can have very different physical properties (e.g., boiling point) and chemical reactivity.
Stereoisomers [2] [1] Same molecular formula and atom connectivity, but different spatial arrangement of atoms. Can have remarkably different physical, chemical, and biological properties [2].
Enantiomers [1] A pair of stereoisomers that are non-superimposable mirror images. Often have identical physical properties in an achiral environment but differ in chiral environments (e.g., interaction with enzymes) and the direction they rotate plane-polarized light.
Diastereomers [1] Stereoisomers that are not mirror images of each other (e.g., cis-trans isomers). Can have different physical properties (melting point, solubility, etc.) and different chemical reactivity.

For a molecule like 4-Chlorobutan-2-ol, which has two chiral centers, the (2R,3S) and (2S,3R) isomers would be a pair of enantiomers, while the (2R,3R) and (2R,3S) isomers would be diastereomers of each other [1]. Their reactivity, particularly in substitution reactions like the conversion to corresponding epoxides, can be influenced by stereoelectronic and steric factors that differ between diastereomers.

Creating Diagrams with Graphviz

For your publication-quality diagrams, you can use the following Graphviz (DOT language) script as a template. It incorporates the specifications you requested, such as labeldistance and a high-contrast color palette.

StereochemistryWorkflow LiteratureReview Literature Review ExpDesign Experimental Design LiteratureReview->ExpDesign Defines Scope Synthesis Stereoselective Synthesis ExpDesign->Synthesis Guides Synthesis Characterization Stereochemical Characterization Synthesis->Characterization Confirms Configuration ReactivityStudy Comparative Reactivity Study Characterization->ReactivityStudy Validates Samples DataAnalysis Data Analysis & Publication ReactivityStudy->DataAnalysis Provides Results

Key Diagram Specifications Met:

  • labeldistance: The labeldistance=2.5 attribute on the edge ensures text is placed clearly away from the nodes [3] [4].
  • Color Contrast: The fontcolor and fillcolor for each node are explicitly set to ensure high contrast between text and background (e.g., white text on a colored background) [5].
  • Color Palette: The script uses only the specified colors (e.g., #EA4335, #34A853, #4285F4) for a visually consistent diagram.

References

4-Chlorobutan-2-ol gas phase elimination kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Kinetic Data for Related Reactions

The table below summarizes experimental data from studies on related compounds, which can serve as a useful reference for the expected behavior and kinetics of 4-chlorobutan-2-ol.

Compound Reaction Conditions Primary Mechanism Key Product(s) Reported Contribution Notes
4-Chloro-2-butanol [1] Aqueous NaOH (0.1-1.0 M) SNi (74%) 2-Methyloxetane Major: 74% SNi, 12% SN2, 11% 1,4-Elimination Reaction in solution; product distribution indicates neighboring group participation.
3-Chloro-1-butanol [1] Aqueous NaOH (0.1-1.0 M) 1,4-Elimination (72%) Propene Major: 72% 1,4-Elimination, 25% 1,2-Elimination, 2% SNi, 1% SN2 Different chlorine position favors elimination over substitution [1].
4-Chlorobutan-2-one [2] Gas Phase (Theoretical Study) Non-synchronous four-membered cyclic transition state HCl + Unsaturated Ketone N/A Computational methods (e.g., B3LYP, MP2) used; carbonyl group assists in C–Cl bond polarization [2].
5-Chloropentan-2-one [2] Gas Phase (Theoretical Study) Polar five-membered cyclic transition state HCl + Unsaturated Ketone N/A Carbonyl oxygen participation leads to significant rate increase compared to 4-chlorobutan-2-one [2].

Experimental and Methodological Overview

The following section details the protocols and mechanistic insights from the search results that are relevant to studying gas-phase elimination kinetics.

1. Computational Protocols (for Chloroketones) The theoretical study on chloroketones like 4-chlorobutan-2-one and 5-chloropentan-2-one employed several electronic structure methods to investigate the elimination kinetics in the gas phase [2].

  • Methodologies Cited: The study used a range of density functional theory (DFT) methods, including B3LYP, MPW91PW91, and PBEPBE, with basis sets like 6-31G(d,p) and 6-31++G(d,p). Calculations were also performed at the MP2/6-31++G(d,p) level of theory [2].
  • Key Steps:
    • Geometry Optimization: Locating the reactants, products, and transition state structures.
    • Frequency Analysis: Confirming transition states (one imaginary frequency) and calculating thermodynamic properties.
    • Intrinsic Reaction Coordinate (IRC): Verifying that transition states connect to the correct reactants and products.
    • Natural Bond Orbital (NBO) Analysis: Understanding electronic interactions and charge distribution.

2. Experimental Observations (for Chloroalcohols in Solution) While not in the gas phase, the reactions of 4-chloro-2-butanol and 3-chloro-1-butanol in aqueous sodium hydroxide provide a practical contrast and highlight the influence of molecular structure [1].

  • Methodology: The reactions were conducted with varying concentrations of NaOH (0.1 to 1.0 M). Product distributions were analyzed to determine the contribution of different pathways (SNi, SN2, elimination) [1].
  • Key Finding on Conditions: The study noted that varying the base concentration and temperature did not systematically impact the second-order rate coefficients or significantly alter the product ratios for these particular compounds, suggesting a robust mechanistic preference [1].

Mechanistic Pathways Visualization

The diagrams below illustrate the key mechanistic pathways derived from the related studies, which are fundamental to understanding the potential behavior of this compound.

G cluster_ketone From Chloroketone Study cluster_alcohol From Chloroalcohol Study start Chlorobutanol Reactant invisible start->invisible TS_four 4-Membered Cyclic TS product_four HCl + Unsaturated Ketone TS_four->product_four  For 4-chloro-2-one TS_five 5-Membered Cyclic TS product_five HCl + Unsaturated Ketone TS_five->product_five  For 5-chloro-2-one product_ox 2-Methyloxetane SNi Intramolecular S_Ni SNi->product_ox  For 4-chloro-2-ol invisible->TS_four invisible->TS_five invisible->SNi

Diagram 1: Competing Reaction Pathways. This chart summarizes the primary mechanistic routes identified in related compounds: a four-membered transition state and a carbonyl-assisted five-membered transition state from chloroketone gas-phase studies [2], and an intramolecular substitution (SNi) from a chloroalcohol solution study [1].

G comp Compound Selection & Preparation comp_exp Computational Study comp->comp_exp exp_exp Experimental Study (Reference: Solution) comp->exp_exp theory Theoretical Methods: DFT (B3LYP, MPW91PW91) MP2 comp_exp->theory setup Reaction Setup: Vary NaOH Concentration Control Temperature exp_exp->setup analyze_comp Analysis: Transition State Search Frequency & NBO Calculation theory->analyze_comp analyze_exp Analysis: Product Identification Kinetic Rate Measurement setup->analyze_exp results_comp Kinetic & Thermodynamic Parameters analyze_comp->results_comp Determine mechanism results_exp Product Distribution & Rate Constants analyze_exp->results_exp Quantify pathways

Diagram 2: Research Workflow for Kinetic Studies. This flowchart outlines the general methodologies for investigating elimination kinetics, combining computational [2] and experimental [1] approaches from the literature.

Key Insights for Researchers

The search results highlight several critical concepts that are essential for researchers working in this area:

  • The Role of Neighboring Group Participation: A key finding from the theoretical study is that the carbonyl group in chloroketones like 5-chloropentan-2-one actively assists in the elimination reaction through anchimeric assistance, leading to a polar five-membered cyclic transition state and a significant increase in reaction rates compared to systems without such assistance [2]. This concept is crucial for predicting the reactivity of similar molecules.
  • Structural Sensitivity: The data for chloroalcohols demonstrates that the reaction outcome is highly sensitive to the position of the chlorine atom and the overall molecular structure. For instance, 4-chloro-2-butanol predominantly undergoes intramolecular substitution (SNi), while 3-chloro-1-butanol favors 1,4-elimination [1]. This underscores the need for precise compound identification in any kinetic study.

References

4-Chlorobutan-2-ol NMR characterization and validation

Author: Smolecule Technical Support Team. Date: February 2026

NMR Chemical Shift Predictions for 4-Chlorobutan-2-ol

The molecular formula of this compound is C₄H₉ClO [1] [2]. Its structure contains a chlorine atom and a hydroxyl group, which influence the chemical shifts of the protons. The table below provides predicted chemical shifts based on general principles [3] [4].

Proton Group Predicted Chemical Shift (δ in ppm) Multiplicity Integration
CH₃ (H⁺) 1.0 - 1.3 Doublet (d) 3H
O-H 1.0 - 5.0 (Variable) Singlet (s, broad) 1H
CH₂ (Hᵇ) 1.6 - 2.0 Multiplet (m) 2H
CH (Hᶜ) 3.8 - 4.2 Multiplet (m) 1H
CH₂Cl (Hᵈ) 3.5 - 3.7 Triplet (t) 2H

Notes on Predictions:

  • O-H Proton: The chemical shift of the hydroxyl proton (O-H) is highly variable and can appear over a broad range, depending on concentration, temperature, and solvent purity. Its signal is often broad and may not show splitting [3] [4].
  • Multiplicity: The predicted splitting patterns (e.g., doublet, triplet) are based on the idealized coupling with neighboring protons. In practice, the signals for Hᵇ and Hᶜ may appear as complex multiplets.

Experimental NMR Protocol

For researchers aiming to validate the structure, here is a standard protocol for proton NMR characterization:

  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The sample must be perfectly clean to avoid impurities [4].
  • Data Acquisition: Run the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or 600 MHz for better resolution). Standard parameters include a spectral width of 0-12 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio [4].
  • Referencing: Calibrate the spectrum's chemical shift scale using the residual proton signal of the deuterated solvent (e.g., for CDCl₃, set the tetramethylsilane (TMS) equivalence to 0 ppm) [4].
  • Data Interpretation:
    • Identify Signals: Assign each signal in the spectrum to a proton group in the molecule, as predicted in the table above.
    • Analyze Splitting: Confirm the coupling patterns to verify the connectivity of the carbon chain. For example, the triplet for the CH₂Cl group should confirm its coupling to a CH₂ group (Hᵇ).
    • Verify Integration: Check that the step heights of the integration curve match the predicted ratios (e.g., 3:2:1:2 for H⁺:Hᵇ:Hᶜ:Hᵈ).

NMR Analysis Workflow

The following diagram outlines the logical workflow for analyzing an NMR spectrum to validate a compound's structure, summarizing the experimental protocol.

Start Start: Obtain Pure Sample Step1 Prepare NMR Sample (Deuterated Solvent) Start->Step1 Step2 Acquire ¹H NMR Spectrum Step1->Step2 Step3 Calibrate Chemical Shift (Solvent Peak Reference) Step2->Step3 Step4 Analyze Spectrum Step3->Step4 Step5 Assign Proton Groups (Chemical Shift) Step4->Step5 Step6 Check Integration Ratios Step4->Step6 Step7 Analyze Splitting Patterns (Coupling) Step4->Step7 Step8 Validate Molecular Structure Step5->Step8 Step6->Step8 Step7->Step8 End End: Structure Confirmed Step8->End

References

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The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
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H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

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Dates

Last modified: 04-14-2024

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